molecular formula C59H73N5O14 B15606068 dTAG-47

dTAG-47

Cat. No.: B15606068
M. Wt: 1076.2 g/mol
InChI Key: OQXAQHQPOQLCAE-ODPQSFPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DTAG-47 is a useful research compound. Its molecular formula is C59H73N5O14 and its molecular weight is 1076.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H73N5O14

Molecular Weight

1076.2 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1

InChI Key

OQXAQHQPOQLCAE-ODPQSFPTSA-N

Origin of Product

United States

Foundational & Exploratory

dTAG-47: An In-Depth Technical Guide to a Potent Degrader System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dTAG-47 system, a powerful chemical biology tool for inducing rapid and selective protein degradation. We will delve into its core mechanism of action, present available data, and provide detailed experimental protocols for its characterization.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The this compound molecule is a heterobifunctional small molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). Its mechanism of action is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to specifically eliminate a target protein of interest (POI). This is achieved by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1][2]

The dTAG system's specificity is conferred by a two-component approach:

  • The dTAG Tag: The protein of interest must be genetically fused with a mutant form of the FK506-binding protein 12, specifically the F36V mutant (FKBP12F36V). This single amino acid substitution creates a "hole" in the protein's binding pocket.[1]

  • The this compound Molecule: This molecule consists of three key parts:

    • A "bumped" ligand that selectively binds to the engineered FKBP12F36V tag with high affinity and does not bind to the wild-type FKBP12 protein.

    • A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4][5]

    • A chemical linker that connects these two ligands.

The simultaneous binding of this compound to both the FKBP12F36V-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The this compound molecule is then released and can act catalytically to induce the degradation of further target protein molecules.

Below is a diagram illustrating the signaling pathway of this compound mediated protein degradation.

dTAG47_Mechanism This compound Mechanism of Action POI Protein of Interest (POI) Tagged_POI FKBP12(F36V)-Tagged POI POI->Tagged_POI Fusion FKBP12 FKBP12(F36V) Tag FKBP12->Tagged_POI Ternary_Complex Ternary Complex (Tagged POI - this compound - CRBN) Tagged_POI->Ternary_Complex dTAG47 This compound dTAG47->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The this compound molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the FKBP12(F36V)-tagged protein of interest.

Quantitative Data

While the dTAG system has been extensively validated qualitatively, specific quantitative data such as binding affinities (Kd), half-maximal degradation concentrations (DC50), and maximum degradation levels (Dmax) for this compound are not consistently reported across publicly available literature. These parameters are often target- and cell-type-dependent. However, based on available studies, we can summarize the typical experimental conditions and observed effects.

ParameterValue/RangeTarget Protein ExamplesCell Line ExamplesReference
Working Concentration 100 - 500 nMFKBP12F36V-MELK, NL-FKBP-Cas9MDA-MB-468, HEK293T[3]
Treatment Duration for Degradation 1 - 72 hoursFKBP12F36V-MELK, FKBP12F36V-KRASG12V, BRD4-FKBP12F36VMDA-MB-468, NIH/3T3, 293T[1][3][6]
Observed Degradation Dose-dependent decrease in protein levelsNL-FKBP-Cas9, HiBiT-fusion proteinsHEK293T[3][7]

Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize the this compound system.

Western Blot Analysis of Protein Degradation

This protocol is for assessing the extent of degradation of the FKBP12F36V-tagged protein of interest after treatment with this compound.

Experimental Workflow Diagram:

WesternBlot_Workflow Western Blot Workflow for this compound Cell_Culture 1. Cell Seeding & Culture dTAG47_Treatment 2. This compound Treatment Cell_Culture->dTAG47_Treatment Cell_Lysis 3. Cell Lysis dTAG47_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Step-by-step workflow for analyzing this compound-mediated protein degradation using Western Blot.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 500 nM) or DMSO as a vehicle control for a specified time course (e.g., 1, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-FKBP12) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Luciferase-Based Reporter Assay for Degradation Kinetics

This assay provides a quantitative measurement of protein degradation in live cells by monitoring the luminescence of a fusion reporter.

Experimental Workflow Diagram:

LuciferaseAssay_Workflow Luciferase Assay Workflow for this compound Transfection 1. Transfect Cells with Luciferase-POI-FKBP12(F36V) construct Cell_Plating 2. Plate Cells in Assay Plate Transfection->Cell_Plating dTAG47_Addition 3. Add this compound Cell_Plating->dTAG47_Addition Incubation 4. Incubate for Time Course dTAG47_Addition->Incubation Lysis_Reagent 5. Add Luciferase Lysis Reagent Incubation->Lysis_Reagent Luminescence_Reading 6. Measure Luminescence Lysis_Reagent->Luminescence_Reading Data_Normalization 7. Normalize Data Luminescence_Reading->Data_Normalization TRFRET_Workflow TR-FRET Assay Workflow Reagent_Prep 1. Prepare Reagents: - Tagged POI (e.g., GST-FKBP12(F36V)) - E3 Ligase (e.g., His-CRBN) - this compound - FRET Donor Ab (e.g., Anti-GST-Tb) - FRET Acceptor Ab (e.g., Anti-His-d2) Assay_Plate 2. Add Reagents to Assay Plate Reagent_Prep->Assay_Plate Incubation 3. Incubate at Room Temperature Assay_Plate->Incubation FRET_Reading 4. Read TR-FRET Signal Incubation->FRET_Reading Data_Analysis 5. Analyze Data to Determine Ternary Complex Formation FRET_Reading->Data_Analysis

References

dTAG-47: A Technical Guide to Targeted Protein Degradation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dTAG-47 is a powerful chemical tool used in biomedical research to induce the rapid and selective degradation of specific proteins.[1][2] It is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that leverages the cell's own protein disposal machinery to eliminate a target protein.[3][4] This technology offers a significant advantage over traditional methods of protein inhibition or genetic knockout by allowing for acute, reversible, and tunable control of protein levels, making it an invaluable tool for target validation and studying protein function in a variety of biological contexts, including cancer research.[3][5]

Core Mechanism of Action

The dTAG system is a two-component system that relies on:

  • The this compound molecule: This molecule has two key binding domains connected by a linker. One end binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for degradation. The other end specifically recognizes a mutated form of the FKBP12 protein (FKBP12F36V).[2][6]

  • The FKBP12F36V tag: The protein of interest (POI) must be genetically engineered to be fused with this small protein tag. This is typically achieved through CRISPR/Cas9-mediated knock-in at the endogenous locus or through transgenic expression.[1][2]

When this compound is introduced to cells expressing the FKBP12F36V-tagged protein, it forms a ternary complex, bringing the target protein into close proximity with the CRBN E3 ligase.[5] This proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[5]

dTAG_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation dTAG47 This compound dTAG47_bound This compound POI Protein of Interest (POI)-FKBP12F36V POI_bound POI-FKBP12F36V CRBN CRBN E3 Ligase CRBN_bound CRBN Proteasome Proteasome Proteasome->POI Degradation into Peptides Ub Ubiquitin Ub->CRBN_bound Recruitment dTAG47_bound->CRBN_bound POI_bound->Proteasome Targeted for Degradation POI_bound->dTAG47_bound CRBN_bound->POI_bound Ubiquitination

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound is determined by its concentration and the duration of treatment. The following tables summarize key quantitative parameters for this compound's activity.

Table 1: Dose-Dependent Degradation of Target Proteins

Target ProteinCell LineThis compound ConcentrationTreatment DurationOutcomeReference
FKBP12F36V-MELK(sg3R)MDA-MB-468500 nM14-72 hoursEfficient protein depletion[7]
NL-FKBP-Cas9HEK293T CRBN +/+0-3000 nM48 hoursDose-dependent degradation[7]
NL-FKBP-Cas9HEK293T0-1000 nM72 hoursDose-dependent reduction in on- and off-target editing[7]

Table 2: Degradation Kinetics Parameters (Conceptual)

While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound are highly dependent on the specific target protein and cell line, these are the key metrics used to evaluate its performance. Researchers typically perform dose-response experiments and use non-linear regression to determine these values.

ParameterDefinitionTypical Range
DC50 The concentration of this compound that results in 50% degradation of the target protein.Sub-micromolar to low micromolar
Dmax The maximum percentage of target protein degradation achievable with this compound.Often >90%

Experimental Protocols

Protocol 1: Determining Degradation Kinetics by Western Blot

This protocol outlines a time-course experiment to assess the degradation of a FKBP12F36V-tagged protein of interest (POI-dTAG) upon treatment with this compound.

1. Cell Culture and Seeding:

  • Culture cells expressing your POI-dTAG in appropriate media.

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 500 nM).[3]

  • Remove the old media from the cells and add the media containing this compound. For a time-course experiment, treat separate wells for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" time point should be treated with a vehicle control (DMSO).

3. Cell Lysis:

  • At each time point, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation to remove cell debris.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Normalize the protein lysates to the same concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific to your POI or the HA/FLAG tag fused to your protein. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel documentation system.

  • Quantify the band intensities to determine the extent of protein degradation over time.

Western_Blot_Workflow A 1. Seed Cells Expressing POI-FKBP12F36V B 2. Treat with this compound (Time Course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Data Analysis (Degradation Kinetics) E->F

Figure 2: Western Blot workflow for degradation kinetics.
Protocol 2: CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol provides a general workflow for endogenously tagging a protein of interest with the FKBP12F36V degron. Detailed, step-by-step protocols for CRISPR/Cas9-mediated knock-in are available from various sources, including Addgene and commercial suppliers.[1][8][9][10][11][12]

1. Design and Construction of Targeting Vectors:

  • Guide RNA (gRNA) Design: Design a gRNA that targets the genomic locus where the tag is to be inserted (typically at the N- or C-terminus of the coding sequence). Ensure the cut site is close to the insertion site.[11]

  • Donor Template Design: Design a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the Cas9 cut site. The donor template should also include a selection marker (e.g., puromycin (B1679871) resistance). To prevent re-cutting of the edited locus, introduce silent mutations in the PAM sequence within the donor template.[11]

  • Vector Cloning: Clone the gRNA into a Cas9 expression vector. Synthesize the donor template.

2. Transfection and Selection:

  • Co-transfect the Cas9/gRNA expression vector and the donor template into the target cells using a suitable transfection method.

  • After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have successfully integrated the donor template.

3. Clonal Isolation and Expansion:

  • After selection, isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.

  • Expand the single-cell clones into larger populations.

4. Validation of Knock-in:

  • Genomic DNA PCR: Screen the clonal populations by PCR using primers that flank the insertion site to identify clones with the correct integration.

  • Sanger Sequencing: Sequence the PCR products to confirm the in-frame insertion of the FKBP12F36V tag.

  • Western Blot: Perform a western blot to confirm the expression of the correctly sized fusion protein.

CRISPR_Knockin_Workflow A 1. Design gRNA & Donor Template (with FKBP12F36V tag) B 2. Co-transfect Cas9/gRNA & Donor into Cells A->B C 3. Antibiotic Selection B->C D 4. Isolate & Expand Single-Cell Clones C->D E 5. Validate Knock-in (PCR, Sequencing, Western Blot) D->E

Figure 3: CRISPR/Cas9 knock-in workflow.
Protocol 3: Washout Experiment to Assess Reversibility

A key feature of this compound is its reversibility. A washout experiment can be performed to demonstrate the recovery of the target protein levels after the removal of the degrader.

1. This compound Treatment:

  • Treat cells expressing the POI-dTAG with this compound for a sufficient duration to achieve maximal degradation (determined from the degradation kinetics experiment).

2. Washout:

  • At the point of maximal degradation, remove the media containing this compound.

  • Wash the cells multiple times with fresh, pre-warmed media to remove any residual this compound.

  • Add fresh media without this compound to the cells.

3. Time-Course Analysis of Protein Recovery:

  • Harvest cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).

  • Perform a western blot as described in Protocol 1 to analyze the re-expression of the target protein over time.

Conclusion

This compound provides a robust and versatile platform for the targeted degradation of proteins in a research setting. Its rapid, selective, and reversible nature allows for precise temporal control over protein levels, enabling a deeper understanding of protein function and providing a powerful tool for target validation in drug discovery. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their own studies.

References

The dTAG System: An In-Depth Technical Guide to Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

The degradation tag (dTAG) system represents a powerful chemical-genetic tool for inducing rapid, selective, and reversible knockdown of target proteins. This technology offers precise temporal control over protein abundance, making it an invaluable asset for researchers, scientists, and drug development professionals seeking to elucidate protein function, validate drug targets, and understand dynamic biological processes. This guide provides a comprehensive overview of the dTAG system, including its core mechanism, experimental protocols, and quantitative performance data.

Introduction to the dTAG System

The dTAG system overcomes many limitations of traditional genetic perturbation methods like RNA interference (RNAi) or CRISPR/Cas9, which can be slow, irreversible, or prone to off-target effects and compensatory cellular responses.[1][2][3][4] It allows for acute protein depletion, enabling the study of the immediate consequences of protein loss.[3][5] The technology is predicated on fusing a protein of interest (POI) to a mutated FK506-binding protein 12 (FKBP12) tag, specifically the F36V mutant.[5][][7] A heterobifunctional small molecule, the dTAG degrader, then selectively binds to both the FKBP12F36V tag and an endogenous E3 ubiquitin ligase, inducing the formation of a ternary complex.[][8][9] This proximity results in the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[][8]

Core Components and Mechanism of Action

The dTAG system is comprised of three essential components:

  • The FKBP12F36V Tag: A 12 kDa protein tag derived from a single-point mutant of human FKBP12. The F36V mutation creates a "hole" in the ligand-binding pocket, which allows it to be specifically recognized by "bumped" ligands that do not bind to the wild-type FKBP12, ensuring high selectivity.[5][7]

  • The Protein of Interest (POI): Any intracellular protein can theoretically be targeted for degradation by fusing it to the FKBP12F36V tag.[]

  • The dTAG Molecule: A heterobifunctional small molecule that acts as a degrader. It consists of a high-affinity ligand for FKBP12F36V connected via a chemical linker to a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][5][10]

The mechanism of action is a catalytic process where the dTAG molecule brings the tagged protein into proximity with the E3 ligase machinery, leading to its ubiquitination and proteasomal degradation. The dTAG molecule is then released to target another fusion protein molecule.[8]

G cluster_0 dTAG-mediated Protein Degradation POI Protein of Interest (POI) FKBP12_tag FKBP12(F36V) Tag POI->FKBP12_tag Fused to Proteasome Proteasome POI->Proteasome Targeted to dTAG_molecule dTAG Molecule dTAG_molecule->FKBP12_tag Binds E3_ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG_molecule->E3_ligase Recruits Ub Ubiquitin E3_ligase->Ub Transfers Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Results in Ub->POI Polyubiquitination

Caption: Mechanism of dTAG-mediated protein knockdown.

Quantitative Data on dTAG Performance

The efficacy of the dTAG system has been demonstrated across various cell lines and target proteins. Degradation is typically rapid and potent, with significant knockdown observed within hours of dTAG molecule addition.

Table 1: In Vitro Degradation Kinetics and Potency
Target ProteinCell LinedTAG MoleculeConcentrationTimeDegradation (%)Reference
FKBP12F36V-Nluc293FTdTAG-13100 nM1 hr>50%[5]
FKBP12F36V-KRASG12VNIH/3T3dTAG-13500 nM1 hr58.3%[5]
FKBP12F36V-KRASG12VNIH/3T3dTAG-13500 nM4 hr88.6%[5]
CDK2-dTAGBone Marrow CellsdTAG-13100 nM4 hr>95%[11]
CDK5-dTAGIntestinal OrganoidsdTAG-13100 nM4 hr>80%[11]
NELFB-dTAGMouse EmbryosdTAG-13500 nM1 hrProfound[11]
Table 2: Comparison of dTAG Molecules
dTAG MoleculeRecruited E3 LigaseKey FeaturesReference
dTAG-7, dTAG-13, dTAG-47Cereblon (CRBN)Rapid and potent degradation; dTAG-13 is well-validated in vivo.[5][10][12]
dTAGV-1Von Hippel-Lindau (VHL)Overcomes limitations of CRBN-based degraders for some targets; improved pharmacokinetic properties.[3][13]

Experimental Protocols

Successful implementation of the dTAG system requires two main phases: generation of a stable cell line expressing the FKBP12F36V-tagged protein and subsequent characterization of protein knockdown upon treatment with the dTAG molecule.

G cluster_workflow General Experimental Workflow for dTAG System cluster_crispr CRISPR/Cas9 Knock-in cluster_lenti Lentiviral Expression cluster_analysis_methods Analysis Methods start Design Targeting Strategy crispr_design Design sgRNA and Donor Template start->crispr_design lenti_clone Clone POI into dTAG Vector start->lenti_clone crispr_transfect Transfect Cells crispr_design->crispr_transfect crispr_select Select and Validate Clones crispr_transfect->crispr_select cell_line Validated Cell Line with FKBP12(F36V)-POI Fusion crispr_select->cell_line lenti_package Package Lentivirus lenti_clone->lenti_package lenti_transduce Transduce Cells and Select lenti_package->lenti_transduce lenti_transduce->cell_line treatment Treat Cells with dTAG Molecule (Time Course/ Dose Response) cell_line->treatment analysis Analyze Protein Knockdown treatment->analysis phenotype Assess Cellular Phenotype treatment->phenotype western Western Blot analysis->western mass_spec Mass Spectrometry analysis->mass_spec luciferase Luciferase Assay analysis->luciferase

Caption: A typical experimental workflow for the dTAG system.
Generation of FKBP12F36V Fusion Protein Expressing Cell Lines

Two primary methods are used to express the POI fused to the FKBP12F36V tag:

a) CRISPR/Cas9-mediated Endogenous Knock-in: [1][14][15] This is the preferred method as it maintains the endogenous regulation of the POI.

  • Design: Design a single guide RNA (sgRNA) targeting the genomic locus near the start or stop codon of the POI. Design a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Include a selectable marker (e.g., puromycin (B1679871) resistance) in the donor template.

  • Transfection: Co-transfect the sgRNA/Cas9 expression vector and the donor template plasmid into the target cells using a suitable transfection reagent.

  • Selection and Screening: Apply antibiotic selection to enrich for cells that have incorporated the donor template. Isolate single-cell clones and screen for successful knock-in by PCR and Western blot.

  • Validation: Sequence the genomic locus to confirm correct in-frame insertion of the tag. Validate that the tagged protein is expressed at endogenous levels and functions correctly.

b) Lentiviral Transduction for Exogenous Expression: [5][16] This method is faster and useful for initial testing or when endogenous tagging is difficult.

  • Cloning: Subclone the cDNA of the POI into a lentiviral expression vector that contains the FKBP12F36V tag either N- or C-terminally (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG).

  • Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.

  • Transduction: Harvest the virus-containing supernatant and use it to transduce the target cells.

  • Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation: Confirm the expression of the fusion protein by Western blot.

Protein Knockdown and Analysis

a) dTAG Molecule Treatment:

  • Stock Solution: Prepare a concentrated stock solution of the dTAG molecule (e.g., 10 mM dTAG-13 in DMSO) and store at -20°C.[17]

  • Cell Treatment: Plate the validated FKBP12F36V-POI expressing cells. Once adhered, replace the medium with fresh medium containing the desired concentration of the dTAG molecule (typically 100-500 nM) or DMSO as a vehicle control.

  • Time Course/Dose Response: For kinetic analysis, harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 24 hours). For dose-response experiments, treat cells with a range of dTAG molecule concentrations for a fixed time.

b) Western Blot Analysis:

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI, a tag on the fusion protein (e.g., HA), and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the extent of protein knockdown.

c) Luciferase-based Reporter Assay: [18][19][20] This is a high-throughput method to quantify degradation.

  • System Setup: Co-express the FKBP12F36V-POI fused to a reporter luciferase (e.g., NanoLuc) and a control luciferase (e.g., Firefly) under a separate promoter.

  • Treatment: Treat cells with the dTAG molecule as described above.

  • Lysis and Reading: Lyse the cells and measure the luminescence of both luciferases using a dual-luciferase reporter assay system.

  • Analysis: Normalize the reporter luciferase signal to the control luciferase signal. A decrease in the normalized signal indicates degradation of the fusion protein.

Comparison with Other Protein Degradation Technologies

The dTAG system is one of several technologies for targeted protein degradation. Its features are best understood in comparison to other common methods.

Caption: Logical relationship of dTAG to other technologies.
  • PROTACs (PROteolysis TArgeting Chimeras): Similar to dTAG molecules, PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein. However, PROTACs are designed to bind to the endogenous, untagged protein of interest. This circumvents the need for genetic modification but requires the development of a specific binder for each target, which can be challenging.[]

  • Auxin-Inducible Degron (AID): This system involves fusing the POI to an auxin-inducible degron tag. Degradation is induced by the addition of auxin, which promotes the interaction between the tagged protein and an exogenously expressed plant-specific E3 ligase component, TIR1. A key difference from dTAG is the requirement to express a non-mammalian protein (TIR1).[2][3][21]

Conclusion

The dTAG system provides a robust and versatile platform for the acute and specific degradation of target proteins. Its rapid kinetics, reversibility, and high selectivity make it a superior choice for studying dynamic cellular processes and for the validation of novel drug targets. By offering precise control over protein levels, the dTAG system empowers researchers to dissect complex biological systems with unprecedented temporal resolution.

References

An In-depth Technical Guide to the FKBP12F36V/dTAG-47 System for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to acutely and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological processes and validating novel drug targets. Traditional genetic methods such as RNA interference or CRISPR-based gene knockout often have limitations, including slow kinetics, irreversibility, and potential off-target effects. The dTAG (degradation tag) system offers a robust chemical biology solution to overcome these challenges by enabling rapid, selective, and reversible degradation of a protein of interest (POI).

This guide provides a comprehensive overview of the FKBP12F36V/dTAG-47 system, a widely used iteration of the dTAG technology. We will delve into the core mechanism, provide detailed experimental protocols for its implementation, and present available quantitative data on its efficacy.

The Core Principle: Mechanism of Action

The dTAG system is a binary system comprising a genetically encoded protein tag, FKBP12F36V, and a heterobifunctional small molecule degrader, dTAG-47. The FKBP12F36V is a mutant version of the human FK506-binding protein 12 (FKBP12) that contains a single F36V point mutation. This "bump" mutation creates a pocket that is not present in the wild-type FKBP12, allowing for the specific and high-affinity binding of a "holed" synthetic ligand.

This compound is a proteolysis-targeting chimera (PROTAC) specifically designed to interact with this engineered FKBP12F36V tag. It consists of three key components:

  • A ligand for FKBP12F36V: This moiety selectively binds to the engineered pocket of the FKBP12F36V tag.

  • A recruiter for an E3 ubiquitin ligase: this compound incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

  • A chemical linker: This connects the FKBP12F36V ligand and the CRBN ligand.

The interaction of these components initiates a cascade of events leading to the targeted degradation of the POI.[1][2][3][4]

Signaling Pathway of this compound Mediated Degradation

The mechanism of action can be summarized in the following steps:

  • Ternary Complex Formation: Upon introduction to cells expressing an FKBP12F36V-tagged protein, this compound permeates the cell membrane and simultaneously binds to the FKBP12F36V tag on the POI and to the CRBN E3 ligase. This brings the POI into close proximity with the E3 ligase machinery, forming a ternary complex.

  • Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI. This results in the polyubiquitination of the target protein.

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then binds to the ubiquitinated POI and degrades it into small peptides. The this compound molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

This process is rapid, with significant protein degradation often observed within hours of this compound administration, and is reversible upon washout of the this compound molecule.[1]

dTAG_Mechanism cluster_cell Cell POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Fused to Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation dTAG47 This compound dTAG47->FKBP12F36V Binds CRBN CRBN E3 Ligase dTAG47->CRBN Recruits CRBN->POI Ubiquitinates DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degrades into Ub Ubiquitin

Mechanism of this compound mediated protein degradation.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following table summarizes available quantitative data from various studies. It is important to note that DC50 and Dmax values can be influenced by several factors, including the specific protein of interest, its expression level, cellular localization, and the cell line used.

Target ProteinCell LinedTAG CompoundConcentrationTimeDegradation Level (Dmax)DC50Reference
FKBP12F36V-Nluc293FTdTAG-7100 nM4 hoursPotent reductionNot Reported[1]
FKBP12F36V-Nluc293FTdTAG-13100 nM4 hoursPotent reductionNot Reported[1]
BRD4(short)-FKBP12F36VMV4;11dTAG-13Not Specified1 hourRapid degradationNot Reported[1]
Various FKBP12F36V fusionsMV4;11dTAG-7 / dTAG-1350 nMNot SpecifiedPotent degradationNot Reported[1]
FKBP12F36V-MELK(sg3R)MDA-MB-468This compound500 nM14-72 hoursEfficient depletionNot Reported[5]
NL-FKBP-Cas9HEK293T CRBN+/+This compound0-3000 nM48 hoursDose-dependentNot Reported[5]

Note: The provided data highlights the potent, often nanomolar, activity of dTAG compounds. For specific applications, it is recommended to perform dose-response experiments to determine the optimal concentration and time course for the target protein and cell line of interest.

Experimental Protocols

Successful implementation of the dTAG system requires careful execution of several key experimental steps. This section provides detailed methodologies for tagging a protein of interest with FKBP12F36V and for assessing the subsequent degradation upon this compound treatment.

Tagging a Protein of Interest with FKBP12F36V

There are two primary methods for introducing the FKBP12F36V tag onto a protein of interest: CRISPR/Cas9-mediated endogenous knock-in and lentiviral-mediated exogenous expression.

This method allows for the study of the endogenously expressed protein at its native locus, providing a more physiologically relevant context.

Experimental Workflow for CRISPR/Cas9 Knock-in

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Cloning Transfection 3. Co-transfection of sgRNA/Cas9 and Donor Plasmid sgRNA_Design->Transfection Donor_Plasmid 2. Donor Plasmid Preparation (containing FKBP12F36V tag) Donor_Plasmid->Transfection Selection 4. Selection of Edited Cells (e.g., FACS or antibiotic) Transfection->Selection Expansion 5. Clonal Expansion Selection->Expansion Validation 6. Validation of Knock-in (PCR, Sanger Sequencing, Western Blot) Expansion->Validation WesternBlot_Workflow Cell_Culture 1. Culture FKBP12F36V-tagged cells dTAG_Treatment 2. Treat cells with this compound (dose-response and time-course) Cell_Culture->dTAG_Treatment Lysis 3. Harvest and lyse cells dTAG_Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-POI or anti-tag) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection and Imaging Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

References

An In-depth Technical Guide to PROTACs and the dTAG System: Targeted Protein Degradation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two revolutionary technologies in targeted protein degradation: Proteolysis Targeting Chimeras (PROTACs) and the degradation TAG (dTAG) system. Both platforms offer unprecedented control over cellular protein levels, moving beyond traditional inhibition to induce the selective removal of target proteins. This guide delves into the core mechanisms, experimental methodologies, and quantitative analysis of these powerful tools, equipping researchers with the knowledge to effectively harness them for biological discovery and therapeutic development.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than simply inhibiting their function.[1] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively tag and degrade proteins of interest (POIs).[2][3] Two leading technologies in this field, PROTACs and the dTAG system, have demonstrated remarkable efficacy and versatility.

PROTACs: Hijacking the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[2][6]

Core Components and Mechanism of Action

A PROTAC molecule consists of three key components:

  • A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This moiety recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1]

  • A chemical linker: This connects the two ligands and its length and composition are critical for optimal ternary complex formation and degradation efficiency.[5]

The catalytic mechanism of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects.[1][7]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 ATP->AMP E3 E3 Ubiquitin Ligase E2->E3 Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PROTAC PROTAC Proteasome->PROTAC PROTAC Recycled POI Protein of Interest (POI) POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->E3 recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Degradation

Caption: PROTAC Mechanism of Action.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

Table 1: Quantitative Degradation Data for Selected PROTACs

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxReference(s)
PROTAC 8BRD4CRBNAR-positive prostate cancer cells< 1 nM> 99%[8]
DP1BRD4UndisclosedSU-DHL-410.84 ± 0.92 μM98%[9]
ARV-771BRD2/3/4VHLCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[10]
MZ1BRD4VHLH661, H8388 nM, 23 nMComplete at 100 nM[10]
ARV-825BRD4CRBNBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[10]
LC-2KRAS G12CVHLNCI-H2030, MIA PaCa-20.59 ± 0.20 μM, 0.32 ± 0.08 μM~75%[11]
UnnamedKRAS G12CVHLUndisclosed0.1 μM90%[12]
ACBI4KRAS G12R/G12DVHLHiBiT-KRAS G12D GP5d4 nM (24h)94% (24h)[13]

The dTAG System: A Generalizable Approach for Protein Degradation

The degradation TAG (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest.[9][14] Unlike traditional PROTACs that require a specific binder for the endogenous target, the dTAG system utilizes a "tagging" approach.

Core Components and Mechanism of Action

The dTAG system consists of three main components:

  • A mutant FKBP12(F36V) tag: The protein of interest is genetically fused to this engineered protein tag.[14][15]

  • A dTAG molecule: A heterobifunctional small molecule that selectively binds to the FKBP12(F36V) tag and an E3 ligase (e.g., CRBN or VHL).[3][15]

  • The endogenous ubiquitin-proteasome system: Recruited by the dTAG molecule to degrade the tagged protein.[16]

This system allows for the degradation of virtually any protein that can be tagged, overcoming the limitation of finding a specific ligand for each target.[3][14]

dTAG_System cluster_Degradation_Pathway Degradation Cascade POI_tagged POI-FKBP12(F36V) Fusion Protein dTAG_molecule dTAG Molecule POI_tagged->dTAG_molecule binds Ternary_Complex_dTAG Tagged POI-dTAG-E3 Ternary Complex E3_ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG_molecule->E3_ligase recruits Ub_POI_tagged Polyubiquitinated Tagged POI Ternary_Complex_dTAG->Ub_POI_tagged Polyubiquitination Proteasome_dTAG 26S Proteasome Ub_POI_tagged->Proteasome_dTAG Degradation Proteasome_dTAG->dTAG_molecule dTAG Molecule Recycled

Caption: The dTAG System Mechanism.

Quantitative Analysis of dTAG Efficacy

The dTAG system enables rapid and potent degradation of tagged proteins. Degradation kinetics can vary between different fusion proteins.[17]

Table 2: Quantitative Degradation Data for the dTAG System

dTAG MoleculeTarget Protein (Fusion)E3 Ligase RecruitedCell LineDC50Dmax/ObservationReference(s)
dTAG-13FKBP12(F36V)-NlucCRBN293FTPotent at 100 nMRobust degradation[17]
dTAG-13BRD4(short)-FKBP12(F36V)CRBNMV4;11Not specifiedRapid degradation within 1 hour[18]
dTAG-13HDAC1-FKBP12(F36V)CRBNMV4;11Not specifiedPronounced degradation within 1 hour[17]
dTAG-13MYC-FKBP12(F36V)CRBNMV4;11Not specifiedPronounced degradation within 1 hour[17]
dTAG-13FKBP12(F36V)-EZH2CRBNMV4;11Not specifiedPronounced degradation within 1 hour[17]
dTAG-13PLK1-FKBP12(F36V)CRBNMV4;11Not specifiedPronounced degradation within 1 hour[17]
dTAG-13FKBP12(F36V)-KRAS G12VCRBNMV4;11Not specifiedNear complete degradation after 4-8 hours[17]
dTAG-47AML1-ETO-FKBP12(F36V)-2xHACRBNKasumi-1Not specifiedRapid degradation observed at 30 minutes[19]

Experimental Protocols

Western Blotting for Protein Degradation Analysis

Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a PROTAC or dTAG molecule.[2][14]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the degrader molecule (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[14]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Denature proteins by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[14]

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the data to determine DC50 and Dmax values.[21]

Western_Blot_Workflow start Start cell_seeding 1. Cell Seeding (6-well plate) start->cell_seeding treatment 2. Treatment with Degrader/Vehicle cell_seeding->treatment lysis 3. Cell Lysis and Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Protein Transfer (to membrane) sds_page->transfer immunoblot 6. Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detection 7. Signal Detection (ECL) immunoblot->detection analysis 8. Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End analysis->end

Caption: Western Blotting Experimental Workflow.

CRISPR/Cas9-Mediated Knock-in for the dTAG System

Generating a stable cell line with the FKBP12(F36V) tag knocked into the endogenous locus of the target protein is crucial for dTAG experiments.[4][22]

Methodology Overview:

  • Design and Preparation:

    • Design a guide RNA (gRNA) that directs Cas9 nuclease to the desired genomic locus (N- or C-terminus of the POI).

    • Design a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.

    • Clone the gRNA into an expression vector.

  • Transfection and Selection:

    • Co-transfect the Cas9-gRNA plasmid and the donor DNA template into the target cells using a suitable method (e.g., electroporation).[23]

    • Select for successfully transfected cells (e.g., using an antibiotic resistance marker included in the donor plasmid).

  • Screening and Validation:

    • Isolate single-cell clones.

    • Screen for correct knock-in events using PCR with primers flanking the insertion site.

    • Validate the expression of the tagged protein by Western blotting using an antibody against the tag (e.g., HA-tag often included with the dTAG cassette) or the target protein.[4]

CRISPR_Knockin_Workflow start Start design 1. Design (gRNA, Donor Template) start->design transfection 2. Co-transfection (Cas9-gRNA, Donor DNA) design->transfection selection 3. Selection of Transfected Cells transfection->selection isolation 4. Single-Cell Cloning selection->isolation screening 5. PCR Screening for Knock-in isolation->screening validation 6. Western Blot Validation of Tagged Protein screening->validation end End validation->end

References

dTAG-47: A Technical Guide to Chemically-Induced Protein Degradation as an Alternative to Genetic Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of dTAG-47 as a powerful alternative to traditional genetic knockout methodologies. The dTAG (degradation tag) system offers rapid, reversible, and specific degradation of target proteins, providing a nuanced approach to studying protein function and validating therapeutic targets. This document provides a comprehensive overview of the this compound technology, including its mechanism of action, comparative advantages over CRISPR-Cas9-mediated knockout, detailed experimental protocols, and quantitative performance data.

Introduction: Overcoming the Limitations of Genetic Perturbation

Genetic techniques like CRISPR-Cas9 have revolutionized the study of gene function by enabling precise genomic editing. However, these methods result in permanent genetic alterations, which can lead to compensatory mechanisms or off-target effects, complicating the interpretation of experimental results. Furthermore, the time required for complete protein depletion after genetic knockout can be lengthy, obscuring the immediate consequences of protein loss.

The dTAG system, and specifically the this compound molecule, addresses these limitations by offering temporal control over protein abundance. This chemical biology tool induces the rapid degradation of a target protein that has been fused with a mutant FKBP12F36V tag. This approach allows for the acute depletion of a protein of interest, enabling the study of its direct cellular functions with high temporal resolution.

The this compound Mechanism of Action

This compound is a heterobifunctional molecule, a type of PROteolysis TArgeting Chimera (PROTAC), that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific target protein.

The process involves two key components:

  • The this compound Molecule: This small molecule has two distinct ends. One end binds with high selectivity to the mutant FKBP12F36V protein, while the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.

  • The FKBP12F36V-tagged Protein of Interest (POI): The gene encoding the protein of interest is genetically modified to include a sequence that produces a fusion protein with the FKBP12F36V tag. This can be achieved through transient transfection, stable expression, or CRISPR-mediated knock-in at the endogenous locus.

Upon introduction of this compound into cells expressing the FKBP12F36V-tagged POI, a ternary complex is formed between the POI, this compound, and the CRBN E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to PolyUb Poly-Ubiquitin Chain dTAG47 This compound dTAG47->FKBP12 binds CRBN CRBN E3 Ligase dTAG47->CRBN binds Ub Ubiquitin CRBN->Ub recruits Proteasome Proteasome Ub->POI attaches to PolyUb->Proteasome targeted for degradation

The dTAG Platform: An In-depth Technical Guide to Induced Protein Degradation for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation tag (dTAG) system is a powerful chemical biology tool for rapid, selective, and reversible degradation of target proteins.[1][] This technology offers a significant advantage over traditional genetic perturbation methods like RNA interference or CRISPR/Cas9, which can be limited by slow kinetics, off-target effects, and irreversibility. The dTAG platform provides precise temporal control over protein abundance, making it an invaluable tool for target validation and for studying the immediate cellular consequences of protein loss.[1][3][4] This guide provides a comprehensive technical overview of the dTAG platform, including its core mechanism, detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Core Technology: The dTAG System Mechanism

The dTAG system is a ternary degrader platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of a specific protein of interest (POI). This is achieved through the coordinated action of three key components:

  • The FKBP12F36V Tag: A small protein tag (a mutated form of the FKBP12 protein) is fused to the POI at either the N- or C-terminus.[1][] This mutation (F36V) makes the tag specifically recognized by the dTAG molecule and not its wild-type counterpart, preventing off-target effects on endogenous FKBP12.[1]

  • The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end of the dTAG molecule binds with high selectivity to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase.[1][5]

  • The E3 Ubiquitin Ligase: The dTAG system utilizes endogenous E3 ligases, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), to catalyze the ubiquitination of the target protein.[6][7]

The formation of this ternary complex (POI-FKBP12F36V :: dTAG molecule :: E3 ligase) brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[6][8] The dTAG molecule acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[6][8]

Data Presentation: Quantitative Analysis of dTAG-Mediated Degradation

The efficacy of the dTAG system has been demonstrated across a wide range of cellular targets. The following tables summarize key quantitative data from published studies.

Target ProteinCell LinedTAG MoleculeConcentrationTimeDegradation LevelReference
FKBP12F36V-BRD4293T (CRISPR knock-in)dTAG-13100 nM4 hours>90%[1]
FKBP12F36V-KRASG12VNIH/3T3dTAG-13500 nM4 hours~88.6% (proteomics)[1]
HDAC1-FKBP12F36VMV4;11dTAG-13500 nM1 hour>90%[1]
MYC-FKBP12F36VMV4;11dTAG-13500 nM1 hour>90%[1]
FKBP12F36V-EZH2MV4;11dTAG-13500 nM1 hour>90%[1]
PLK1-FKBP12F36VMV4;11dTAG-13500 nM1 hour>90%[1]
LACZ-FKBP12F36VPATU-8902dTAGV-1500 nMNot Specified>95%[7]

Table 1: Degradation Efficiency of Various Target Proteins Using the dTAG System.

dTAG MoleculeE3 Ligase RecruitedKey FeaturesReference
dTAG-13CRBNPotent and rapid degradation of a broad range of targets.[1][9]
dTAG-7CRBNAnother effective CRBN-recruiting degrader.[1][9]
dTAGV-1VHLOvercomes limitations of CRBN-based degraders for some targets and allows for combination studies.[7]

Table 2: Commonly Used dTAG Molecules and their Recruited E3 Ligases.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

dTAG_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused to Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation dTAG_mol dTAG Molecule dTAG_mol->FKBP12F36V Binds E3_ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) dTAG_mol->E3_ligase Recruits E3_ligase->POI Polyubiquitinates Ub Ubiquitin Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides KRAS_Signaling_Pathway cluster_dTAG_intervention dTAG System Intervention cluster_signaling Downstream Signaling dTAG13 dTAG-13 KRAS_tagged FKBP12(F36V)-KRAS(G12V) dTAG13->KRAS_tagged Degradation Degradation KRAS_tagged->Degradation MEK MEK KRAS_tagged->MEK Activates AKT AKT KRAS_tagged->AKT Activates Degradation->MEK Inhibits Degradation->AKT Inhibits pMEK pMEK MEK->pMEK Proliferation Cell Proliferation pMEK->Proliferation pAKT pAKT AKT->pAKT pAKT->Proliferation dTAG_Experimental_Workflow cluster_Tagging Step 1: Tagging the Protein of Interest cluster_Validation Step 2: Validation of Tagged Cell Line cluster_Degradation Step 3: Degradation Experiment cluster_Analysis Step 4: Downstream Analysis CRISPR CRISPR/Cas9 Endogenous Knock-in Genomic_Validation Genomic Validation (PCR/Sequencing) CRISPR->Genomic_Validation Lentivirus Lentiviral Expression (Exogenous) Expression_Validation Expression Validation (Western Blot) Lentivirus->Expression_Validation Choice Choose Method Choice->CRISPR Choice->Lentivirus Genomic_Validation->Expression_Validation dTAG_Treatment Treat with dTAG Molecule (e.g., dTAG-13) Expression_Validation->dTAG_Treatment Time_Course Time-course & Dose-response dTAG_Treatment->Time_Course Western_Blot Western Blot (Protein Levels) Time_Course->Western_Blot Proteomics Mass Spectrometry (Proteomics) Time_Course->Proteomics Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Time_Course->Phenotypic_Assay

References

Methodological & Application

dTAG-47: Application Notes and Protocols for Targeted Protein Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dTAG (degradation tag) system is a powerful chemogenetic platform for inducing rapid and selective degradation of target proteins in cell culture and in vivo models. dTAG-47 is a heterobifunctional small molecule that potently and specifically degrades proteins tagged with the mutant FKBP12F36V protein. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including methodologies for assessing protein degradation, cell viability, and the reversibility of the degradation process. Additionally, it offers insights into the application of this compound for dissecting cellular signaling pathways, using the KRASG12V-driven MAPK pathway as an example.

Introduction

Targeted protein degradation (TPD) has emerged as a transformative approach in chemical biology and drug discovery. Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal machinery to eliminate the target protein entirely. The dTAG system offers a versatile and generalizable method for TPD. It involves fusing a protein of interest (POI) with the FKBP12F36V tag. The this compound molecule then acts as a molecular glue, forming a ternary complex between the FKBP12F36V-tagged protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.[1] This technology allows for the acute and reversible control of protein levels, enabling the study of protein function with high temporal resolution.

Data Presentation

This compound Performance Across Various Cell Lines and Targets
Target Protein (fused to FKBP12F36V)Cell LineThis compound ConcentrationTreatment DurationOutcome
MELK(sg3R)MELK-/- MDA-MB-468500 nM14-72 hoursEfficient protein depletion.[1]
NL-FKBP-Cas9HEK293T CRBN+/+0-3000 nM48 hoursDose-dependent degradation.[1]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM0.5-24 hoursRapid degradation observed within 30 minutes.[2][3]
FKBP12F36V-tagged proteins (general)VariousNot SpecifiedNot SpecifiedApplication of this compound induces rapid, reversible, and selective degradation.[4][5]

Signaling Pathway Diagram

The dTAG system is a powerful tool for dissecting the roles of specific proteins in signaling pathways. By acutely degrading a target protein, researchers can observe the immediate downstream consequences. The diagram below illustrates the mechanism of this compound and its application in studying the KRASG12V-driven MAPK signaling pathway.

dTAG47_Mechanism_and_MAPK_Pathway This compound Mechanism and Impact on the MAPK Signaling Pathway cluster_dTAG_Mechanism This compound Mediated Degradation cluster_MAPK_Pathway MAPK Signaling Cascade dTAG47 This compound TernaryComplex Ternary Complex dTAG47->TernaryComplex FKBP12F36V FKBP12(F36V) Tag FusionProtein FKBP12(F36V)-Target Fusion Protein FKBP12F36V->FusionProtein TargetProtein Target Protein (e.g., KRAS G12V) TargetProtein->FusionProtein fused to FusionProtein->TernaryComplex Proteasome Proteasome FusionProtein->Proteasome targeted to RAS KRAS G12V CRBN CRBN E3 Ligase CRBN->TernaryComplex Ub Ubiquitin TernaryComplex->Ub recruits & activates Ub->FusionProtein polyubiquitinates DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades into DegradedPeptides->RAS Degradation of KRAS G12V Inhibits Downstream Signaling RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation regulates

Caption: this compound mechanism and its effect on MAPK signaling.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for utilizing this compound in cell culture to study the effects of target protein degradation.

dTAG47_Workflow This compound Experimental Workflow cluster_preparation Cell Line Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis transfection Transfection/Transduction of FKBP12(F36V)-tagged construct selection Selection of stable clones transfection->selection validation Validation of fusion protein expression (e.g., Western Blot) selection->validation cell_plating Plate cells for experiment validation->cell_plating dTAG_addition Add this compound at desired concentration and time-points cell_plating->dTAG_addition protein_degradation Assess Protein Degradation (Western Blot, Proteomics) dTAG_addition->protein_degradation cell_viability Cell Viability/Proliferation Assay (MTS, CellTiter-Glo) dTAG_addition->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) dTAG_addition->apoptosis washout Washout Experiment (Assess reversibility) dTAG_addition->washout functional_assays Functional Assays (e.g., signaling pathway analysis) dTAG_addition->functional_assays

Caption: A typical workflow for this compound experiments.

Experimental Protocols

Assessment of Protein Degradation by Western Blot

This protocol is designed to determine the optimal concentration and time course of this compound-mediated degradation of an FKBP12F36V-tagged protein.

Materials:

  • Cells stably expressing the FKBP12F36V-fusion protein

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein or the tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 500, 1000 nM) for a fixed time point (e.g., 24 hours). Include a DMSO vehicle control.

    • Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2][3]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH, β-actin).

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of this compound treatment on cell viability and proliferation.

Materials:

  • Cells expressing the FKBP12F36V-fusion protein

  • 96-well clear-bottom plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control and a set of wells with medium only for background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the DMSO control to determine the percent viability.

Washout Experiment to Assess Reversibility

This protocol determines if the this compound-mediated protein degradation is reversible upon removal of the compound.

Materials:

  • Cells stably expressing the FKBP12F36V-fusion protein

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Materials for Western Blotting (as described above)

Procedure:

  • This compound Treatment: Treat cells with an effective concentration of this compound (e.g., 500 nM) for a duration sufficient to achieve maximal degradation (e.g., 24 hours).

  • Washout:

    • Aspirate the medium containing this compound.

    • Wash the cells twice with pre-warmed, fresh medium.

    • Add fresh medium without this compound to the cells.

  • Recovery: Harvest cell lysates at different time points after the washout (e.g., 0, 2, 4, 8, 24 hours) to monitor the re-expression of the target protein.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1 to assess the recovery of the target protein over time.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells expressing the FKBP12F36V-fusion protein

  • 6-well plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired duration. Include a positive control for apoptosis (e.g., staurosporine) and a DMSO vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

This compound is a highly effective and versatile tool for the targeted degradation of FKBP12F36V-tagged proteins in cell culture. The protocols outlined in this document provide a comprehensive guide for researchers to implement the dTAG technology in their studies. By enabling the acute and reversible depletion of specific proteins, this compound facilitates a deeper understanding of protein function, validation of drug targets, and the elucidation of complex cellular signaling networks. Careful optimization of experimental conditions, including this compound concentration and treatment duration, is crucial for achieving robust and reproducible results.

References

Application Notes and Protocols for Creating a dTAG-47 Inducible Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) technology offers a powerful and versatile method for rapid, selective, and reversible degradation of target proteins in living cells and organisms.[1][2][3] This system provides a significant advantage over traditional genetic knockdown or knockout approaches by enabling precise temporal control over protein abundance, which is crucial for dissecting complex biological processes and validating drug targets.[1][2] This document provides detailed application notes and protocols for establishing a dTAG-47 inducible cell line.

Mechanism of Action

The dTAG system is a chemically-induced proximity platform that hijacks the cell's natural protein degradation machinery.[2][3] It consists of three key components:

  • A protein of interest (POI) fused to a mutant FKBP12 protein, FKBP12F36V, which serves as the "degron tag".[]

  • A dTAG molecule , such as this compound, which is a heterobifunctional small molecule.[5][6][7]

  • An E3 ubiquitin ligase complex , which is endogenously expressed in the cell.[3][]

The this compound molecule acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the fusion protein and an E3 ubiquitin ligase (specifically, Cereblon (CRBN)).[5] This induced proximity leads to the polyubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[3][] The dTAG molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]

dTAG_Mechanism cluster_complex Ternary Complex Formation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to Proteasome 26S Proteasome POI->Proteasome Degradation dTAG47 This compound FKBP12->dTAG47 CRBN CRBN E3 Ligase dTAG47->CRBN CRBN->POI Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Ub Ubiquitin

Caption: The this compound system's mechanism of action.

Core Components

FKBP12F36V Degron Tag

The FKBP12F36V tag is a mutant version of the human FKBP12 protein with a single point mutation (F36V). This mutation creates a "hole" in the protein's binding pocket, allowing it to be bound with high selectivity by modified ligands, such as the one incorporated into this compound, without affecting the wild-type FKBP12 protein.[1]

This compound Molecule

This compound is a heterobifunctional molecule composed of a ligand that selectively binds to FKBP12F36V, a linker, and a ligand that binds to the CRBN E3 ubiquitin ligase.[5][6][7]

dTAG Molecule E3 Ligase Recruited Molecular Weight CAS Number
This compound Cereblon (CRBN)1076.252265886-81-3
dTAG-13 Cereblon (CRBN)1049.182064175-41-1
dTAG-7 Cereblon (CRBN)1210.322064175-32-0
dTAGV-1 von Hippel-Lindau (VHL)Not specifiedNot specified

Data sourced from multiple references.[6][8][9]

Application Notes: Experimental Design

Choosing an Expression System

There are two primary methods for expressing the FKBP12F36V-tagged protein of interest in your cell line of choice:

  • Lentiviral Transgene Expression: This method is relatively straightforward and allows for rapid generation of cell lines expressing the fusion protein. It is suitable for initial screening and proof-of-concept studies. However, it can lead to overexpression artifacts and may not be ideal for studying proteins whose function is sensitive to expression levels.[1]

  • CRISPR/Cas9-mediated Endogenous Knock-in: This is a more precise approach where the FKBP12F36V tag is inserted at the endogenous locus of the protein of interest.[1][10][11][12][13] This ensures that the fusion protein is expressed under the control of its native promoter and regulatory elements, providing a more physiologically relevant model.[10][11]

Important Considerations
  • Tag Placement: The FKBP12F36V tag can be fused to either the N- or C-terminus of the POI. The optimal placement should be determined empirically to ensure that the tag does not interfere with the protein's function, localization, or stability.[2]

  • Linker Selection: A flexible linker (e.g., a Gly-Ser linker) between the POI and the tag can help to minimize steric hindrance and maintain the proper folding and function of both the POI and the tag.

  • Clonality: It is crucial to isolate and characterize single-cell clones to ensure a homogenous population of cells with the desired modification.

  • Functional Validation: Before proceeding with degradation studies, it is essential to confirm that the tagged protein is functional and correctly localized within the cell.

  • This compound Titration: The optimal concentration of this compound should be determined for each cell line and target protein to achieve maximal degradation without causing off-target effects or toxicity.[5] A typical starting concentration is 500 nM.[5]

Experimental Protocols

Experimental_Workflow cluster_design Vector Design & Construction cluster_generation Cell Line Generation cluster_validation Clone Validation & Characterization cluster_degradation Degradation Studies Design Design FKBP12(F36V)-POI Fusion Construct Cloning Molecular Cloning Design->Cloning Delivery Vector Delivery to Cells (Lentivirus or CRISPR) Cloning->Delivery Selection Selection & Single-Cell Cloning Delivery->Selection Genomic Genomic Validation (PCR/Sequencing) Selection->Genomic Expression Expression Validation (Western Blot) Genomic->Expression Functional Functional Validation Expression->Functional Treatment This compound Treatment Functional->Treatment Analysis Analysis of Protein Degradation (Western Blot, etc.) Treatment->Analysis

Caption: General experimental workflow for creating a dTAG-inducible cell line.

Protocol 1: Lentiviral Expression of FKBP12F36V-tagged Protein
  • Vector Construction:

    • Obtain a lentiviral expression vector containing the FKBP12F36V tag. Plasmids for N- or C-terminal tagging are available from Addgene.[2][9]

    • Clone the cDNA of your protein of interest in-frame with the FKBP12F36V tag using standard molecular cloning techniques (e.g., restriction enzyme cloning or Gibson assembly).

    • Include a flexible linker sequence between your POI and the tag.

    • Verify the final construct by Sanger sequencing.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with your lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Concentrate the virus if necessary.

  • Cell Transduction:

    • Plate your target cells at the desired density.

    • Transduce the cells with the lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene.

    • Replace the virus-containing medium with fresh medium after 12-24 hours.

  • Selection and Clonal Isolation:

    • Select for transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector.

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation:

    • Expand the clones and confirm the expression of the full-length fusion protein by Western blot using antibodies against the POI and/or the tag (e.g., an HA tag if included in the construct).

    • Perform functional assays to ensure the tagged protein is active.

Protocol 2: CRISPR/Cas9-mediated Knock-in of FKBP12F36V
  • Design and Preparation:

    • sgRNA Design: Design and validate single guide RNAs (sgRNAs) that target the genomic locus of your POI near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon.

    • Donor Template Design: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 500-1000 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[10] Include a selectable marker if desired.

    • The use of recombinant adeno-associated virus (rAAV) for the delivery of a single-stranded DNA donor template can increase knock-in efficiency.[10][13]

  • Cell Transfection/Electroporation:

    • Co-deliver the Cas9 nuclease, sgRNA, and the donor template into your target cells. This can be achieved by transfecting plasmids or by electroporating a ribonucleoprotein (RNP) complex of Cas9 protein and synthetic sgRNA along with the donor plasmid.

  • Selection and Clonal Isolation:

    • Select for cells that have successfully integrated the donor template using the appropriate selection method.

    • Isolate single-cell clones.

  • Validation:

    • Genomic Validation: Screen for correctly targeted clones using PCR with primers flanking the insertion site, followed by Sanger sequencing to confirm the in-frame insertion of the tag.

    • Expression Validation: Confirm the expression of the endogenously tagged protein by Western blot. The protein should migrate at a higher molecular weight corresponding to the size of the tag.

    • Functional Validation: Perform relevant functional assays to ensure the functionality of the tagged protein.

Validation of Protein Degradation

Once a validated cell line is established, the inducible degradation of the target protein can be assessed.

  • Time-Course Experiment:

    • Plate the engineered cells and treat them with a predetermined concentration of this compound (e.g., 500 nM).

    • Harvest cell lysates at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after this compound addition.[5]

    • Analyze the protein levels by Western blot. Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

  • Dose-Response Experiment:

    • Treat the cells with a range of this compound concentrations for a fixed period (determined from the time-course experiment).

    • Analyze the protein levels by Western blot to determine the concentration required for half-maximal degradation (DC50).

Parameter Description Typical Range
This compound Concentration The concentration of this compound used to induce degradation.100 - 500 nM
Time to Degradation The time required to observe significant degradation of the target protein.30 minutes to 8 hours
Degradation Efficiency (Dmax) The maximum percentage of protein degradation achieved.>90%

These values are target and cell-type dependent and should be empirically determined.[1][5]

By following these application notes and protocols, researchers can successfully generate and validate this compound inducible cell lines for precise and temporal control of protein abundance, enabling deeper insights into protein function and facilitating novel therapeutic strategies.

References

Selecting the Right Plasmid for FKBP12(F36V) Tagging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dTAG (degradation tag) system, which utilizes the mutant FKBP12(F36V) protein, is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This approach provides temporal control over protein abundance, offering advantages over traditional genetic knockout or knockdown methods. The core of this system is the fusion of the 12 kDa FKBP12(F36V) tag to a POI. The addition of a heterobifunctional dTAG molecule, such as dTAG-13 or dTAGV-1, recruits an E3 ubiquitin ligase (CRBN or VHL, respectively) to the fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The selection of an appropriate plasmid to express the FKBP12(F36V)-tagged protein is a critical first step for the successful implementation of the dTAG system. This document provides a comprehensive guide to selecting the right plasmid, along with detailed protocols for cloning, expression, and validation of protein degradation.

Mechanism of Action

The dTAG system is comprised of three key components:

  • The FKBP12(F36V) tag: A mutated form of the human FKBP12 protein with a phenylalanine-to-valine substitution at position 36. This "bump" mutation creates a pocket that allows for the highly specific binding of a synthetic ligand.

  • The dTAG Degrader: A heterobifunctional small molecule that contains a ligand that selectively binds to FKBP12(F36V) and another ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4]

  • The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.

Upon introduction of the dTAG degrader, a ternary complex is formed between the FKBP12(F36V)-tagged POI, the degrader molecule, and the recruited E3 ligase.[3][4] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[1] This process is rapid, with significant protein depletion often observed within an hour of treatment, and is reversible upon washout of the degrader.[5]

dTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein FKBP12 FKBP12(F36V) Tag PolyUb Poly-Ubiquitinated Fusion Protein Fusion->PolyUb Polyubiquitination dTAG dTAG Degrader (e.g., dTAG-13) dTAG->Fusion Binds E3 E3 Ligase (e.g., CRBN) dTAG->E3 Recruits Ub Ubiquitin (Ub) E3->Ub Transfers Proteasome 26S Proteasome Proteasome->POI Degrades into Amino Acids Proteasome->FKBP12 Degrades into Amino Acids Ub->Fusion to PolyUb->Proteasome Targeted for Degradation

Caption: Mechanism of the dTAG system for targeted protein degradation.

Key Considerations for Plasmid Selection

Choosing the optimal plasmid vector is crucial for the success of dTAG-based experiments. Several factors should be considered, including the method of expression, the position of the tag, the choice of promoter, and the selection marker.

Expression Method: Exogenous vs. Endogenous
  • Exogenous Expression (Lentiviral/Transient): This method involves expressing the FKBP12(F36V)-POI fusion protein from a separate plasmid, typically delivered via lentivirus for stable integration or transient transfection for rapid, short-term studies.

    • Advantages: Technically simpler and faster to implement than CRISPR-based methods. Allows for expression levels to be modulated and is useful when it is unclear which terminus of the POI can be tagged without disrupting its function.

    • Disadvantages: Overexpression can lead to non-physiological artifacts. The expression is not under the control of the endogenous promoter.

  • Endogenous Tagging (CRISPR/Cas9): This method uses CRISPR/Cas9-mediated genome editing to insert the FKBP12(F36V) tag directly into the genomic locus of the POI.[3]

    • Advantages: The fusion protein is expressed at physiological levels under the control of its native promoter and regulatory elements, providing a more biologically relevant system.

    • Disadvantages: Technically more challenging and time-consuming, requiring the design and validation of guide RNAs and donor templates, followed by clone screening.

Fusion Tag Position: N- vs. C-terminus

The FKBP12(F36V) tag can be fused to either the N- or C-terminus of the POI. The optimal position depends on the specific protein and must be determined empirically to ensure that the tag does not interfere with the protein's folding, function, localization, or stability. It is recommended to consult the literature for any existing data on tagging the POI. If no information is available, it is advisable to test both N- and C-terminal fusions. Lentiviral expression plasmids are particularly useful for this initial screening.[2]

Promoter Selection

For exogenous expression systems, the choice of promoter will determine the expression level of the fusion protein.

  • Constitutive Promoters (e.g., CMV, PGK, EF1a): Provide continuous, high-level expression across a broad range of cell types.

  • Inducible Promoters (e.g., Tet-On/Tet-Off): Allow for temporal control over the expression of the fusion protein, which can be useful for studying toxic proteins or for time-course experiments.

Selection Marker

Most plasmids contain a selection marker (e.g., Puromycin, Blasticidin, Neomycin/G418) to enable the selection of cells that have successfully integrated the plasmid. The choice of marker will depend on the resistance markers already present in the target cell line. For CRISPR-mediated knock-in, using two different donor plasmids with different selection markers can help in screening for homozygous tagged clones.

Available Plasmid Systems

A variety of plasmids for FKBP12(F36V) tagging are available through repositories like Addgene. These plasmids are broadly categorized into lentiviral expression vectors and CRISPR/Cas9-mediated knock-in vectors.

Lentiviral Expression Plasmids

These plasmids are designed for the exogenous expression of FKBP12(F36V)-tagged proteins. Many are compatible with Gateway cloning for easy transfer of the gene of interest.

Plasmid NameAddgene IDTag PositionPromoterSelection MarkerNotes
pLEX_305-N-dTAG91797N-terminalCMVPuromycinGateway compatible, includes 2xHA tag.
pLEX_305-C-dTAG91798C-terminalCMVPuromycinGateway compatible, includes 2xHA tag.
pLenti PGK FKBP12(F36V)-GOI (Neo)VariesN-terminalPGKNeomycin (G418)Example: #154294 for OGT.
CRISPR/Cas9 Knock-in Plasmids

These systems provide the necessary components for endogenous tagging of a POI. They typically include a donor plasmid containing the FKBP12(F36V) tag and a selection marker, flanked by microhomology arms for integration via Microhomology-Mediated End Joining (MMEJ).

Plasmid NameAddgene IDTag PositionSelection MarkerNotes
pCRIS-PITChv2-Puro-dTAG (N-term)91793N-terminalPuromycinFor MMEJ-based knock-in. Contains Puro-P2A-2xHA-FKBP12(F36V).
pCRIS-PITChv2-Puro-dTAG (C-term)91794C-terminalPuromycinFor MMEJ-based knock-in. Contains FKBP12(F36V)-2xHA-P2A-Puro.
pCRIS-PITChv2-BSD-dTAG (N-term)91795N-terminalBlasticidinFor MMEJ-based knock-in. Contains BSD-P2A-2xHA-FKBP12(F36V).
pCRIS-PITChv2-BSD-dTAG (C-term)91796C-terminalBlasticidinFor MMEJ-based knock-in. Contains FKBP12(F36V)-2xHA-P2A-BSD.

Quantitative Performance Data

The efficiency and kinetics of degradation can vary depending on the target protein, its subcellular localization, and the specific dTAG degrader used. The following tables summarize representative quantitative data from published studies.

Table 4.1: Degradation Efficiency of Various FKBP12(F36V)-Tagged Proteins
Target ProteinCell LinedTAG MoleculeConcentrationTimeDegradation (%)Reference
FKBP12(F36V)-Nluc293FTdTAG-13100 nM24h>95%Nabet et al., 2018
BRD4(short)-FKBP12(F36V)MV4;11dTAG-13500 nM1h~75%Nabet et al., 2018
HDAC1-FKBP12(F36V)MV4;11dTAG-13500 nM4h>90%Nabet et al., 2018
MYC-FKBP12(F36V)MV4;11dTAG-13500 nM4h>90%Nabet et al., 2018
FKBP12(F36V)-KRASG12VNIH/3T3dTAG-13500 nM4h88.6%Nabet et al., 2018
FKBP12(F36V)-KRASG12VPATU-8902dTAGV-1500 nM24h>95%Nabet et al., 2020
Table 4.2: Degradation Kinetics (DC50 and Dmax)
Target ProteinCell LinedTAG MoleculeDC50DmaxReference
FKBP12(F36V)-Nluc293FTdTAG-13~10 nM>95%Nabet et al., 2018
BRD4-FKBP12(F36V)293TdTAG-13~25 nM>90%Nabet et al., 2018

Experimental Protocols

The following protocols provide a general framework for using the dTAG system. Optimization may be required for specific proteins and cell lines.

Protocol 1: Cloning a Gene of Interest into a Lentiviral dTAG Vector

This protocol describes cloning a gene of interest (GOI) into a Gateway-compatible lentiviral dTAG vector such as pLEX_305-N-dTAG or pLEX_305-C-dTAG.

Materials:

  • pENTR vector containing your GOI

  • pLEX_305-N-dTAG or pLEX_305-C-dTAG destination vector

  • Gateway LR Clonase II Enzyme Mix

  • TE buffer, pH 8.0

  • Stellar or similar competent E. coli

  • LB agar (B569324) plates with Ampicillin (100 µg/mL) and Chloramphenicol (25 µg/mL)

  • Plasmid miniprep kit

Procedure:

  • LR Recombination Reaction:

    • Set up the following reaction in a microcentrifuge tube:

      • pENTR-GOI vector: 100 ng

      • pLEX_305 destination vector: 150 ng

      • TE buffer, pH 8.0: to a final volume of 8 µL

    • Thaw the LR Clonase II Enzyme Mix on ice. Vortex briefly twice.

    • Add 2 µL of LR Clonase II to the reaction tube. Mix well by vortexing briefly.

    • Incubate the reaction at 25°C for 1 hour.

    • Add 1 µL of Proteinase K solution to terminate the reaction. Incubate at 37°C for 10 minutes.

  • Transformation:

    • Transform 1-2 µL of the LR reaction mixture into 50 µL of competent E. coli cells following the manufacturer's protocol.

    • Spread the transformation mixture on LB agar plates containing Ampicillin and Chloramphenicol.

    • Incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification:

    • Pick several colonies and inoculate into LB medium with Ampicillin and Chloramphenicol.

    • Grow overnight at 37°C with shaking.

    • Isolate plasmid DNA using a miniprep kit.

  • Verification:

    • Verify the correct insertion of the GOI by restriction digest and/or Sanger sequencing.

Protocol 2: Lentivirus Production and Stable Cell Line Generation

Materials:

  • HEK293T cells

  • Lentiviral dTAG expression plasmid (from Protocol 1)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • DMEM with 10% FBS

  • 0.45 µm syringe filter

  • Target cells

  • Polybrene

  • Puromycin or other appropriate selection antibiotic

Procedure:

  • Transfection of HEK293T cells:

    • Day 1: Seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.

    • Day 2: Co-transfect the cells with the dTAG expression plasmid and packaging plasmids using your preferred transfection reagent.

  • Virus Harvest:

    • Day 4 (48h post-transfection): Harvest the virus-containing supernatant.

    • Centrifuge at 3000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells:

    • Day 5: Seed your target cells.

    • Day 6: Transduce the cells with the lentiviral supernatant in the presence of Polybrene (4-8 µg/mL).

  • Selection of Stable Cells:

    • Day 8 (48h post-transduction): Begin selection by adding the appropriate antibiotic (e.g., Puromycin at 1-10 µg/mL, concentration to be determined by a kill curve) to the culture medium.

    • Maintain selection for 1-2 weeks, replacing the medium every 2-3 days, until a stable, resistant population of cells is established.

  • Validation:

    • Confirm the expression of the FKBP12(F36V)-tagged protein by Western blot using an antibody against the HA tag or the POI.

Protocol 3: Validation of Protein Degradation by Western Blot

Materials:

  • Stable cell line expressing the FKBP12(F36V)-POI

  • dTAG degrader (e.g., dTAG-13) stock solution in DMSO

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HA, anti-POI, anti-loading control like GAPDH or Tubulin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed the stable cells in 6-well plates.

    • Treat the cells with the desired concentration of dTAG degrader (e.g., 100-500 nM) or DMSO for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of degradation.

Workflow and Decision Making

The following diagram outlines a logical workflow for selecting and implementing the appropriate FKBP12(F36V) tagging strategy.

Plasmid_Selection_Workflow start Start: Study a Protein of Interest (POI) q1 Is endogenous expression critical? start->q1 exogenous Choose Exogenous Expression (Lentiviral) q1->exogenous No endogenous Choose Endogenous Tagging (CRISPR/Cas9) q1->endogenous Yes q2 Known functional tagging terminus? exogenous->q2 select_crispr Select CRISPR Donor Plasmid (e.g., pCRIS-PITChv2) - Choose Selection Marker endogenous->select_crispr test_termini Clone and test both N- and C-terminal fusions q2->test_termini No select_terminus Select functional terminus (N- or C-) q2->select_terminus Yes test_termini->select_terminus select_lenti Select Lentiviral Plasmid (e.g., pLEX_305) - Choose Promoter - Choose Selection Marker select_terminus->select_lenti generate_stable Produce Lentivirus & Generate Stable Cell Line select_lenti->generate_stable validate_degradation Validate Degradation (Western Blot, etc.) generate_stable->validate_degradation end Proceed with Functional Assays validate_degradation->end design_crispr Design sgRNA and Microhomology Arms select_crispr->design_crispr perform_knockin Perform Knock-in & Select Clones design_crispr->perform_knockin perform_knockin->validate_degradation

Caption: Decision workflow for selecting a FKBP12(F36V) tagging plasmid.

Conclusion

The FKBP12(F36V)-dTAG system offers an unparalleled ability to rapidly and reversibly control the abundance of specific proteins in cells and in vivo. The careful selection of the plasmid vector is a foundational step for the successful application of this technology. By considering the experimental goals, the nature of the protein of interest, and the available resources, researchers can choose between exogenous lentiviral expression for speed and flexibility, or endogenous CRISPR-mediated tagging for physiological relevance. The plasmids and protocols outlined in this document provide a comprehensive resource for scientists and drug development professionals to effectively harness the power of the dTAG system for target validation and functional genomics.

References

Application Notes and Protocols for In Vivo Protein Degradation Studies Using dTAG-47

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology offers a powerful and versatile method for rapid, selective, and reversible degradation of target proteins in vitro and in vivo.[1][2] This system utilizes a heterobifunctional small molecule, a "dTAG," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a protein of interest. This is achieved by genetically tagging the target protein with a mutant form of the FKBP12 protein (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]

dTAG-47 is a specific dTAG molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to degrade FKBP12F36V-tagged proteins.[4][5] This application note provides a detailed overview of the this compound system, its mechanism of action, and protocols for its use in in vivo protein degradation studies. While in vivo data for this compound is emerging, this document also includes comparative data from other well-characterized dTAG molecules, such as dTAG-13 and dTAGv-1, to provide a broader context for experimental design.

Mechanism of Action

The this compound-mediated protein degradation process involves the formation of a ternary complex between the FKBP12F36V-tagged protein of interest (POI), the this compound molecule, and the CRBN E3 ubiquitin ligase complex.[4][5] This proximity induces the transfer of ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome.

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fusion Proteasome Proteasome POI->Proteasome Degradation dTAG47 This compound dTAG47->FKBP12 Binds CRBN CRBN E3 Ligase dTAG47->CRBN Recruits CRBN->POI Ubiquitination Ub Ubiquitin

Figure 1: Mechanism of this compound mediated protein degradation.

Data Presentation

Quantitative data from in vivo studies using dTAG molecules are summarized below. While specific pharmacokinetic and pharmacodynamic data for this compound in vivo are not extensively published, data from the closely related dTAG-13 and the VHL-recruiting dTAGv-1 provide valuable insights into the potential performance of the dTAG platform.

Table 1: Pharmacokinetic Properties of dTAG Molecules in Mice

CompoundDose (mg/kg)Route of AdministrationHalf-life (t½) (hours)AUCinf (h*ng/mL)Reference
dTAG-1310Intraperitoneal2.416,140
dTAGv-110Intraperitoneal4.4318,517

Table 2: In Vivo Efficacy of dTAG Molecules in Mouse Models

CompoundAnimal ModelTarget ProteinDose and ScheduleOutcomeReference
dTAG-13Leukemia Xenograft (MV4;11 cells)Luciferase-FKBP12F36V25 mg/kg, intraperitoneal, dailySignificant reduction in bioluminescent signal 4 hours post-administration[1]
dTAGv-1Leukemia Xenograft (MV4;11 cells)Luciferase-FKBP12F36V35 mg/kg, intraperitoneal, dailyStriking loss of bioluminescent signal 4 hours after the first administration[6]
dTAG-13CDK2dTAG Knock-in MiceCDK2-FKBP12F36VRepeated dosingRapid and robust protein degradation in various organs (except brain)[7]

Experimental Protocols

General Considerations for In Vivo Studies
  • Animal Models: The dTAG system can be applied to various mouse models, including xenografts with cell lines expressing the FKBP12F36V-tagged protein or genetically engineered mouse models (GEMMs) with the tag knocked into the endogenous locus of the protein of interest.[1][8]

  • This compound Formulation: Proper formulation is critical for in vivo efficacy and to minimize toxicity. While specific formulations for this compound are not detailed in the provided search results, a common formulation for other dTAG molecules like dTAG-13 involves dissolving the compound in a vehicle suitable for intraperitoneal (IP) or subcutaneous (SC) injection. A typical vehicle is a mixture of DMSO, Solutol, and saline.[1] It is crucial to perform formulation and tolerability studies for this compound before large-scale efficacy experiments.

  • Dosing and Administration: The optimal dose and route of administration for this compound need to be determined empirically for each animal model and target protein. Based on studies with dTAG-13, a starting point for intraperitoneal administration could be in the range of 25-50 mg/kg daily.[1] Pharmacokinetic and pharmacodynamic studies are essential to establish a dosing regimen that achieves the desired level and duration of protein degradation.

Protocol 1: In Vivo Degradation of a Tagged Protein in a Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous or disseminated xenograft mouse model.

Xenograft_Workflow start Start: Establish Xenograft Model (e.g., subcutaneous injection of tumor cells expressing POI-FKBP12(F36V)) randomize Randomize mice into treatment groups (Vehicle and this compound) start->randomize treat Administer this compound or Vehicle (e.g., daily IP injection) randomize->treat monitor Monitor tumor growth and animal health treat->monitor collect Collect tumor and tissue samples at specified time points monitor->collect analyze Analyze protein degradation (Western Blot, IHC, etc.) and downstream effects collect->analyze

Figure 2: Experimental workflow for in vivo dTAG studies.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Tumor cells expressing the protein of interest tagged with FKBP12F36V

  • This compound

  • Vehicle for this compound formulation (e.g., DMSO, Solutol, saline)

  • Calipers for tumor measurement

  • Standard laboratory equipment for animal handling, injections, and tissue collection

Procedure:

  • Cell Culture and Implantation:

    • Culture the cells expressing the POI-FKBP12F36V fusion protein under standard conditions.

    • Implant the cells into the mice. For subcutaneous models, inject cells into the flank. For disseminated models, inject cells intravenously.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

  • This compound Administration:

    • Prepare the this compound formulation. A fresh preparation for each injection is recommended.

    • Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor the body weight and overall health of the mice daily.

  • Sample Collection and Analysis:

    • At the end of the study, or at predetermined time points, euthanize the mice and collect tumors and other relevant tissues.

    • Analyze the levels of the tagged protein in the collected samples by Western blot, immunohistochemistry (IHC), or other quantitative methods to confirm degradation.

    • Perform downstream analysis to assess the biological consequences of protein degradation (e.g., analysis of signaling pathways, apoptosis markers).

Protocol 2: Generation and Validation of a dTAG Knock-in Mouse Model

This protocol outlines the steps for creating and validating a genetically engineered mouse model where the FKBP12F36V tag is knocked into the endogenous locus of the target protein. This approach allows for the study of protein function under physiological expression levels.[8][9]

Procedure:

  • Design and Generation of Targeting Vector:

    • Design a targeting vector containing the FKBP12F36V coding sequence and homology arms flanking the insertion site at the C-terminus or N-terminus of the target gene.

    • Include a selection cassette (e.g., neomycin resistance) for selection of correctly targeted embryonic stem (ES) cells.

  • ES Cell Targeting and Clone Selection:

    • Electroporate the targeting vector into ES cells.

    • Select for correctly targeted ES cell clones using the selection marker and confirm the correct integration by PCR and Southern blotting.

  • Generation of Chimeric Mice:

    • Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

    • Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).

  • Germline Transmission and Colony Establishment:

    • Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.

    • Establish a colony of heterozygous and homozygous dTAG knock-in mice.

  • Validation of the dTAG Knock-in Model:

    • Confirm the expression of the tagged protein in various tissues by Western blot or IHC using an antibody against the target protein or the FKBP12 tag.

    • Treat the knock-in mice with this compound and assess the degradation of the tagged protein in different organs at various time points.

Signaling Pathway Visualization

The dTAG system hijacks the endogenous ubiquitin-proteasome pathway. The key event is the this compound-induced formation of a ternary complex.

Ternary_Complex POI Protein of Interest FKBP12(F36V) dTAG47 This compound POI->dTAG47 Proteasome Proteasome POI->Proteasome Degradation CRBN CRBN DDB1 CUL4A RBX1 dTAG47->CRBN Ternary Complex Formation CRBN->POI Ubiquitination E2 E2-Ub E2->CRBN

Figure 3: Ternary complex formation in this compound action.

Conclusion

The this compound system provides a robust and versatile tool for the conditional degradation of specific proteins in vivo. This technology enables researchers to study the acute consequences of protein loss with high temporal resolution, offering significant advantages over traditional genetic knockout or knockdown approaches. While detailed in vivo pharmacokinetic and pharmacodynamic data for this compound are still emerging, the successful application of other dTAG molecules in various mouse models highlights the immense potential of this platform for target validation and for dissecting complex biological processes in a living organism. Careful experimental design, including appropriate formulation and dose-finding studies, is crucial for the successful implementation of this compound in in vivo research.

References

Application Notes and Protocols: Lentiviral Expression of FKBP12F36V for the dTAG System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1][2][3] This technology offers temporal control over protein abundance, surmounting some limitations of genetic methods like CRISPR/Cas9 or RNAi, which can be slower and may lead to compensatory cellular responses.[1][4][5] The dTAG system relies on a heterobifunctional small molecule, such as dTAG-13, that bridges a target protein fused with the mutant FKBP12F36V tag to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][6][7][8]

Lentiviral vectors are a highly efficient vehicle for introducing the FKBP12F36V tag to a POI in a wide range of cell types, including both dividing and non-dividing cells. This document provides detailed protocols for the lentiviral expression of FKBP12F36V-tagged proteins for use in the dTAG system.

Principle of the dTAG System

The dTAG system consists of three key components:

  • The FKBP12F36V tag: A mutant of the FKBP12 protein that is selectively recognized by the dTAG molecule over its wild-type counterpart.[2][6] This tag is genetically fused to the N- or C-terminus of the protein of interest.

  • The dTAG molecule (e.g., dTAG-13): A heterobifunctional molecule that contains a ligand for FKBP12F36V and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][6][9]

  • The Ubiquitin-Proteasome System: The endogenous cellular machinery responsible for degrading ubiquitinated proteins.

Upon introduction of the dTAG molecule, a ternary complex is formed between the FKBP12F36V-POI, the dTAG molecule, and the E3 ligase.[6][7] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[6]

Visualization of the dTAG System and Experimental Workflow

dTAG_System_Pathway cluster_cell Cell POI Protein of Interest (POI) Fusion_Protein POI-FKBP12F36V Fusion Protein FKBP12F36V FKBP12F36V Tag Proteasome 26S Proteasome Fusion_Protein->Proteasome Targeted for Degradation dTAG_Molecule dTAG Molecule (e.g., dTAG-13) dTAG_Molecule->Fusion_Protein Binds to FKBP12F36V E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG_Molecule->E3_Ligase Recruits E3_Ligase->Fusion_Protein Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Signaling pathway of the dTAG system.

Lentiviral_dTAG_Workflow cluster_plasmid_prep Plasmid Preparation cluster_lentivirus_production Lentivirus Production cluster_transduction Transduction and Selection cluster_degradation_assay Degradation Assay Clone_GOI Clone Gene of Interest (GOI) into pLEX_305-N/C-dTAG vector Plasmid_Purification Purify High-Quality Plasmids Clone_GOI->Plasmid_Purification Transfection Co-transfect with Packaging and Envelope Plasmids Plasmid_Purification->Transfection Seed_HEK293T Seed HEK293T Packaging Cells Seed_HEK293T->Transfection Harvest_Supernatant Harvest Viral Supernatant (48-72h post-transfection) Transfection->Harvest_Supernatant Transduce Transduce with Lentivirus (with Polybrene) Harvest_Supernatant->Transduce Seed_Target_Cells Seed Target Cells Seed_Target_Cells->Transduce Select Select with Puromycin Transduce->Select Expand Expand Stable Cell Line Select->Expand Treat_Cells Treat Cells with dTAG Molecule Expand->Treat_Cells Lyse_Cells Lyse Cells at Different Time Points/Concentrations Treat_Cells->Lyse_Cells Analyze Analyze Protein Levels (e.g., Western Blot) Lyse_Cells->Analyze

References

Application Notes and Protocols for Determining Optimal dTAG-47 Concentration and Treatment Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology offers a powerful strategy for inducing rapid and selective degradation of a protein of interest (POI).[1][2][3] This system utilizes heterobifunctional small molecules, such as dTAG-47, to connect a target protein fused with a mutant FKBP12F36V tag to an E3 ubiquitin ligase, typically Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[1][4] This leads to the polyubiquitination and subsequent degradation of the POI.[4]

A key advantage of the dTAG system is its ability to provide temporal control over protein levels, offering a significant advantage over traditional genetic knockdown or knockout methods.[1][3] However, the efficiency of this compound-mediated degradation is highly dependent on both its concentration and the duration of treatment. These parameters can vary significantly depending on the specific protein target and the cell line being used.[5] Therefore, empirical determination of the optimal this compound concentration and treatment time is a critical first step in any experiment utilizing this technology.

Insufficient concentration may lead to incomplete protein degradation, while excessive concentrations can induce the "hook effect," a phenomenon where the formation of the ternary complex (POI-dTAG-47-E3 ligase) is impaired, leading to reduced degradation efficiency.[5][6] This application note provides detailed protocols for determining the optimal this compound concentration and treatment time for your specific FKBP12F36V-tagged protein of interest.

Signaling Pathway and Mechanism of Action

dTAG_Mechanism

Experimental Workflow

experimental_workflow start Start: Cells expressing FKBP12F36V-POI dose_response Protocol 1: Dose-Response Experiment start->dose_response analysis1 Western Blot Analysis (or other protein quantification) dose_response->analysis1 time_course Protocol 2: Time-Course Experiment analysis2 Western Blot Analysis (or other protein quantification) time_course->analysis2 optimal_conc Determine Optimal Concentration (DC50) analysis1->optimal_conc optimal_time Determine Optimal Treatment Time (T50) analysis2->optimal_time optimal_conc->time_course Use optimal concentration downstream_exp Proceed to Downstream Experiments optimal_time->downstream_exp

Protocol 1: Determining Optimal this compound Concentration (Dose-Response Experiment)

This protocol is designed to identify the optimal concentration of this compound that results in the maximal degradation of the target protein.

Materials and Reagents:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • Complete cell culture medium

  • This compound (e.g., Tocris, R&D Systems)[7]

  • DMSO (for preparing this compound stock solution)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the protein of interest or the tag (e.g., HA-tag)

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding:

    • Seed the cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate the cells overnight under standard culture conditions.

  • Preparation of this compound dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[7]

    • On the day of the experiment, prepare a series of dilutions of this compound in complete cell culture medium. A suggested concentration range is 0 nM (DMSO control), 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 3 µM.[8][9] It is important to keep the final DMSO concentration consistent across all wells and ideally below 0.1%.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for a fixed period. Based on published data, a treatment time of 6 to 24 hours is a good starting point.[5] For this initial dose-response experiment, a 24-hour incubation is recommended.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein (or tag) and a loading control antibody.

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

This compound ConcentrationProtein Level (relative to DMSO control)
0 nM (DMSO)100%
1 nM
10 nM
50 nM
100 nM
250 nM
500 nM
1 µM
3 µM

Protocol 2: Determining Optimal this compound Treatment Time (Time-Course Experiment)

This protocol is designed to determine the kinetics of protein degradation and identify the shortest time required to achieve maximal degradation.

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Treatment:

    • Based on the results from the dose-response experiment, treat the cells with the optimal concentration of this compound.

    • Harvest the cells at different time points. A suggested time course is 0 hr (untreated control), 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.[5][10]

  • Cell Lysis, Protein Quantification, and Western Blot Analysis:

    • Follow the same procedure for cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.

Data Presentation:

Treatment Time (at optimal this compound concentration)Protein Level (relative to 0 hr)
0 hr100%
30 min
1 hr
2 hrs
4 hrs
8 hrs
24 hrs

Data Analysis and Interpretation

  • Dose-Response: Quantify the band intensities from the Western blot and normalize them to the loading control. Plot the relative protein levels against the this compound concentration. The optimal concentration is typically the lowest concentration that achieves maximal protein degradation. From this plot, you can calculate the DC50 (the concentration that results in 50% degradation).

  • Time-Course: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the treatment time. This will reveal the degradation kinetics. The optimal treatment time is the earliest time point at which maximal degradation is observed. From this plot, you can calculate the T50 (the time required for 50% degradation).

Troubleshooting

  • Incomplete Degradation:

    • The FKBP12F36V tag may not be accessible. Consider tagging the other terminus of your protein.[11]

    • The protein may have a very long half-life. A longer treatment time may be necessary.

    • The cell line may have low expression of CRBN.[5]

  • Hook Effect:

    • If you observe less degradation at higher concentrations, this is likely the hook effect.[5][6] Use a lower concentration of this compound.

  • Toxicity:

    • Although dTAG molecules generally show low toxicity, it is advisable to check for cellular toxicity at the determined optimal concentration, especially for long-term experiments.[11]

  • Off-Target Effects:

    • While this compound is highly selective for FKBP12F36V, it's good practice to check for the degradation of known Cereblon neo-substrates (e.g., IKZF1, GSPT1) in your cell line, particularly if unexpected phenotypes are observed.[11]

References

Application Notes and Protocols for dTAG-47-Mediated Transient Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dTAG system is a powerful chemical genetic tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes a heterobifunctional small molecule, dTAG-47, to hijack the cell's natural protein disposal machinery. This compound facilitates the formation of a ternary complex between a target protein fused with a mutant FKBP12F36V tag and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This proximity induces the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2] This application note provides a detailed protocol for the transient expression of an FKBP12F36V-fusion protein and its subsequent degradation using this compound.

The dTAG technology offers a significant advantage over traditional methods like RNAi or CRISPR-based gene knockout by enabling rapid, reversible, and tunable control over protein levels at a post-translational level.[4] This allows for the precise study of a protein's function by observing the immediate cellular consequences of its acute depletion.

Mechanism of Action:

The this compound molecule is comprised of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the CRBN E3 ubiquitin ligase. When a protein of interest is expressed as a fusion with the FKBP12F36V tag, the addition of this compound orchestrates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the entire fusion protein.[1][2]

dTAG_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein POI->FusionProtein FKBP12F36V FKBP12(F36V) tag FKBP12F36V->FusionProtein TernaryComplex POI-FKBP12(F36V) :: this compound :: CRBN FusionProtein->TernaryComplex This compound binding dTAG47 This compound dTAG47->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex This compound binding Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation TernaryComplex->Ub Ubiquitination

Figure 1: Mechanism of this compound mediated protein degradation.

Experimental Protocols

This section provides a general workflow and detailed protocols for transiently expressing an FKBP12F36V-tagged protein of interest and inducing its degradation with this compound.

Experimental Workflow:

Experimental_Workflow start Start plasmid_prep 1. Plasmid Construction (POI-FKBP12F36V) start->plasmid_prep transfection 2. Transient Transfection of Cells plasmid_prep->transfection treatment 3. This compound Treatment transfection->treatment analysis 4. Analysis of Protein Degradation (e.g., Western Blot, Mass Spec) treatment->analysis end End analysis->end

Figure 2: General experimental workflow for this compound studies.
Plasmid Construction

To utilize the dTAG system, the protein of interest (POI) must be fused to the FKBP12F36V tag. This can be achieved by cloning the coding sequence of the POI into a mammalian expression vector that contains the FKBP12F36V tag. Plasmids for expressing N- or C-terminally tagged proteins are available from resources like Addgene.

Transient Transfection Protocol

This protocol is optimized for a 6-well plate format. Adjust volumes and amounts accordingly for other plate formats.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Expression plasmid containing POI-FKBP12F36V

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 2.5 µg of the POI-FKBP12F36V expression plasmid in 125 µL of Opti-MEM.

    • In a separate sterile tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-lipid complex mixture dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.

This compound Treatment Protocol

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Complete growth medium

Procedure:

  • This compound Dilution: Prepare a working solution of this compound in complete growth medium. The final concentration of this compound will need to be optimized for your specific protein and cell line, but a common starting range is 100-500 nM.[5] For a final concentration of 500 nM, dilute the 10 mM stock solution 1:20,000 in the growth medium.

  • Cell Treatment:

    • After 24-48 hours of transfection, remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound to the cells. For control wells, add medium containing the same concentration of DMSO.

  • Time Course: Incubate the cells for the desired amount of time. The kinetics of degradation can be very rapid, with significant degradation observed as early as 30 minutes to 1 hour for some proteins.[4][6] A time-course experiment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) is recommended to determine the optimal degradation time for your protein of interest.[4]

Analysis of Protein Degradation (Western Blot)

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against the POI or a tag on the fusion protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary and secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using the dTAG system.

Table 1: this compound Concentration-Dependent Degradation

Cell LineTarget ProteinThis compound Concentration (nM)Degradation LevelDuration of TreatmentReference
HEK293TNL-FKBP-Cas90 - 3000Dose-dependent48 hours[5]
U2OS.eGFP.PESTNL-FKBP-Cas9100Complete activity lossNot specified[7]
HEK293T CRBN +/+NL-FKBP-Cas90 - 3000Dose-dependent decrease in activity48 hours[7]
MV4;11Various FKBP12F36V fusions50Potent degradationNot specified[6]

Table 2: Time-Dependent Degradation with this compound

Cell LineTarget ProteinThis compound Concentration (nM)Time PointsObservationsReference
Kasumi-1AML1-ETO-FKBP12F36V-2xHA5000, 0.5, 1, 2, 6, 24 hoursRapid degradation observed[4][8]
MELK-/- MDA-MB-468FKBP12F36V-MELK50014 - 72 hoursEfficient depletion[5]
MV4;11HDAC1-FKBP12F36V, MYC-FKBP12F36V, FKBP12F36V-EZH2, PLK1-FKBP12F36VNot specified1 hourPronounced degradation[6]
MV4;11FKBP12F36V-KRASG12VNot specified4 - 8 hoursNear complete degradation[6]

Note: The efficiency and kinetics of degradation are highly dependent on the specific protein of interest, the cell line used, and the expression level of the fusion protein.[8] It is crucial to empirically determine the optimal conditions for each experimental system. The expression of the E3 ligase CRBN is essential for this compound-mediated degradation.[7][8] For cell lines lacking CRBN expression, alternative dTAG molecules that recruit other E3 ligases, such as VHL, may be considered.[8][9]

References

Quantitative Analysis of Protein Degradation with dTAG-47: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful and versatile chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). This technology utilizes a heterobifunctional small molecule, dTAG-47, to hijack the cell's natural protein disposal machinery. This compound facilitates the formation of a ternary complex between a target protein fused with the FKBP12F36V mutant tag and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach offers significant advantages over traditional genetic methods like RNAi or CRISPR/Cas9, as it allows for immediate and reversible control over protein levels, enabling the study of acute protein loss.[3]

These application notes provide a comprehensive guide to the quantitative analysis of protein degradation using this compound, including detailed experimental protocols and data presentation for effective interpretation of results.

Mechanism of Action

The this compound molecule is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the CRBN E3 ubiquitin ligase.[4] By fusing the FKBP12F36V tag to a protein of interest, this compound can effectively target it for degradation. The process is catalytic, with a single this compound molecule capable of inducing the degradation of multiple target protein molecules.

cluster_0 Ternary Complex Formation dTAG_47 This compound FKBP12F36V FKBP12(F36V) Tag dTAG_47->FKBP12F36V Binds CRBN CRBN E3 Ligase dTAG_47->CRBN Recruits POI Protein of Interest (POI) FKBP12F36V->POI Fused to Proteasome Proteasome POI->Proteasome Targeted for Degradation CRBN->POI Polyubiquitination Ub Ubiquitin Proteasome->POI Degrades Ub->POI

This compound Mechanism of Action

Quantitative Data Summary

The efficacy of this compound can be assessed by measuring the reduction in the target protein levels over time and at different concentrations. Below are tables summarizing typical quantitative data obtained from various studies.

Dose-Dependent Degradation of Target Proteins
Target ProteinCell LineThis compound ConcentrationIncubation Time% DegradationReference
NL-FKBP-Cas9HEK293T CRBN+/+100 nM48 hoursSignificant Degradation[5][6]
NL-FKBP-Cas9HEK293T CRBN+/+1000 nM (1 µM)48 hoursNear Complete Degradation[5][6]
NL-FKBP-Cas9HEK293T CRBN+/+3000 nM (3 µM)48 hoursComplete Degradation[5][6]
FKBP12F36V-MELK(sg3R)MDA-MB-468500 nM14-72 hoursEfficient Depletion[5]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM2 hours>90%[2]
HiBiT-dTAG-TargetXHEK293T0.1 nM - 10,000 nMNot SpecifiedDose-dependent decrease[7]
Time-Course of Target Protein Degradation
Target ProteinCell LineThis compound ConcentrationTime Point% DegradationReference
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM0.5 hours~50%[2]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM1 hour~75%[2]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM2 hours>90%[2]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM6 hoursSustained Degradation[2]
AML1-ETO-FKBP12F36V-2xHAKasumi-1500 nM24 hoursSustained Degradation[2]
FKBP12F36V-Nluc293FTNot Specified4 hoursPronounced Degradation[3]

Experimental Protocols

Generation of FKBP12F36V Fusion Protein Cell Lines

To utilize the dTAG system, the protein of interest must be tagged with the FKBP12F36V mutant. This can be achieved through transient transfection, stable expression via lentiviral transduction, or by CRISPR/Cas9-mediated knock-in at the endogenous locus.[1] Addgene provides plasmid vectors for lentiviral expression and CRISPR-mediated knock-in of FKBP12F36V.

start Start: Design FKBP12(F36V) Fusion Construct transfection Transient Transfection start->transfection lentivirus Lentiviral Transduction start->lentivirus crispr CRISPR/Cas9 Knock-in start->crispr selection Cell Selection and Clonal Isolation transfection->selection lentivirus->selection crispr->selection validation Validation of Fusion Protein Expression (Western Blot, qPCR) selection->validation end End: Validated Cell Line validation->end

Workflow for Generating FKBP12(F36V) Fusion Cell Lines
Quantitative Western Blot Analysis

Objective: To quantify the dose- and time-dependent degradation of the FKBP12F36V-tagged protein of interest.

Materials:

  • FKBP12F36V-tagged cell line

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the tag

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed the FKBP12F36V-tagged cells in appropriate culture plates and allow them to adhere overnight.

  • This compound Treatment:

    • Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at different time points (e.g., 0, 0.5, 1, 2, 6, 24 hours).[2]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the loading control band.

    • Calculate the percentage of degradation relative to the vehicle-treated control (0 nM this compound or 0-hour time point).

Mass Spectrometry-Based Proteomics

Objective: To assess the selectivity of this compound-mediated degradation and identify potential off-target effects on a proteome-wide scale.

Protocol Outline:

  • Experimental Design:

    • Prepare triplicate samples of FKBP12F36V-tagged cells treated with this compound (e.g., 500 nM for 4 hours) and a vehicle control (DMSO).

  • Sample Preparation for Mass Spectrometry:

    • Lyse the cells and quantify the protein concentration.

    • Perform in-solution or in-gel digestion of proteins into peptides (typically using trypsin).

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

    • Combine the labeled peptide samples.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to the control.

    • The primary target should be the most significantly downregulated protein. The absence of other significantly downregulated proteins indicates high selectivity.[8]

Cell Viability Assay

Objective: To determine the effect of target protein degradation on cell proliferation and viability.

Materials:

  • FKBP12F36V-tagged cell line

  • This compound

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Treatment: Add a range of this compound concentrations to the wells.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability as a percentage of the control against the log of the this compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound system provides a robust and efficient method for the quantitative analysis of acute protein loss. By following the detailed protocols outlined in these application notes, researchers can accurately quantify the degradation of their protein of interest, assess the selectivity of the system, and investigate the functional consequences of protein depletion. The ability to induce rapid and reversible protein degradation makes this compound an invaluable tool for target validation and the elucidation of complex biological pathways in drug discovery and development.

References

Troubleshooting & Optimization

troubleshooting incomplete protein degradation with dTAG-47

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dTAG-47. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete protein degradation when using the dTAG system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It functions by inducing the selective degradation of proteins that have been tagged with the mutant FKBP12F36V protein. This compound forms a ternary complex between the FKBP12F36V-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3]

Q2: My FKBP12F36V-tagged protein is not degrading after this compound treatment. What are the initial checks I should perform?

When encountering a lack of degradation, it is crucial to first verify the core components of the dTAG system:

  • Confirm the expression and integrity of the FKBP12F36V-tagged protein: Use Western blotting to confirm that your protein of interest is successfully tagged and expressed at detectable levels. An antibody against the FKBP12 tag can be used for this purpose.[4][5]

  • Verify the expression of Cereblon (CRBN) in your cell line: this compound relies on the presence of CRBN to mediate degradation.[6] If your cell line has low or no CRBN expression, this compound will be ineffective.[6][7][8]

  • Check the viability of your cells: Ensure that the this compound concentration and treatment time are not causing significant cell death, which could affect the cellular machinery required for protein degradation.

Q3: What is the optimal concentration and incubation time for this compound?

The optimal concentration and incubation time for this compound are highly dependent on the specific protein of interest and the cell line being used.[9]

  • Concentration: A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM. Typically, concentrations between 100 nM and 1 µM are effective.[10]

  • Incubation Time: Degradation can be observed in as little as 30 minutes for some proteins, while others may require 24 hours or longer for maximal degradation.[9] A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is recommended to determine the optimal degradation window.

Q4: What is the "hook effect" in the context of this compound?

The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where degradation efficiency decreases at very high concentrations.[1][11] This occurs because at excessive concentrations, this compound can independently bind to the FKBP12F36V-tagged protein and CRBN, preventing the formation of the productive ternary complex required for ubiquitination. If you observe reduced degradation at higher concentrations, you are likely experiencing the hook effect.

Troubleshooting Incomplete Protein Degradation

If you are experiencing incomplete or inefficient degradation of your FKBP12F36V-tagged protein with this compound, follow this troubleshooting guide.

Problem 1: No or minimal degradation observed.
Possible Cause Troubleshooting Step
Incorrectly tagged or non-expressed fusion protein Verify the expression of the full-length FKBP12F36V-tagged protein via Western blot using an antibody against the tag or the protein of interest. Confirm the correct sequence of your construct.
Low or absent CRBN expression in the cell line Check the expression level of CRBN in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a cell line with higher CRBN expression or using a dTAG molecule that recruits a different E3 ligase, such as dTAGv-1 which recruits von Hippel-Lindau (VHL).[12]
Suboptimal this compound concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.
Suboptimal incubation time Conduct a time-course experiment (e.g., 0 to 24 hours) to determine the kinetics of degradation for your specific protein.
Compromised this compound activity Ensure proper storage of this compound at -20°C and protect from light. Prepare fresh stock solutions in DMSO.
Proteasome inhibition Co-treat with a proteasome inhibitor (e.g., MG132) as a negative control. If degradation is still observed, the protein loss may be due to other cellular processes.
Problem 2: Partial or inconsistent degradation.
Possible Cause Troubleshooting Step
"Hook effect" due to high this compound concentration Titrate down the concentration of this compound. A bell-shaped dose-response curve is indicative of the hook effect.[1][11]
High target protein expression levels If the tagged protein is highly overexpressed, the cellular degradation machinery may become saturated. Consider using a weaker promoter or a cell line with lower expression levels.
Poor cell health Ensure cells are healthy and not overgrown before and during treatment. Cell stress can impact the ubiquitin-proteasome system.
Protein localization Confirm that your tagged protein and CRBN are in the same subcellular compartment, allowing for the formation of the ternary complex.

Data Presentation

Table 1: Example Dose-Response of this compound on FKBP12F36V-Target Protein

This compound Concentration% Target Protein Remaining (Relative to DMSO control)
1 nM95%
10 nM70%
100 nM20%
500 nM10%
1 µM15% (Potential "Hook Effect")
10 µM40% ("Hook Effect")

Table 2: Example Time-Course of Degradation with 500 nM this compound

Incubation Time (hours)% Target Protein Remaining (Relative to 0h)
0100%
260%
430%
815%
1610%
2410%

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound
  • Cell Seeding: Seed your cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 8 hours, based on preliminary experiments or literature).

  • Cell Lysis and Analysis: Wash the cells with PBS, then lyse them in an appropriate lysis buffer. Analyze the protein levels by Western blotting.

Protocol 2: Time-Course Experiment for this compound
  • Cell Seeding: Seed cells as described in the dose-response protocol.

  • This compound Preparation: Prepare a working solution of this compound in culture medium at the optimal concentration determined from the dose-response experiment (e.g., 500 nM).

  • Treatment: Treat the cells with the this compound solution.

  • Incubation and Harvesting: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, and 24 hours) post-treatment.

  • Cell Lysis and Analysis: Lyse the cells at each time point and analyze the target protein levels by Western blotting.

Visualizations

dTAG47_Mechanism cluster_cell Cell POI Protein of Interest (POI) FKBP12 FKBP12-F36V Tag POI->FKBP12 fused to Proteasome Proteasome POI->Proteasome targeted for degradation dTAG47 This compound dTAG47->FKBP12 binds CRBN CRBN (E3 Ligase) dTAG47->CRBN binds Ub Ubiquitin (Ub) CRBN->Ub recruits Ub->POI tags

Caption: Mechanism of action for this compound-mediated protein degradation.

Troubleshooting_Workflow Start Incomplete Protein Degradation Check_Expression 1. Verify FKBP12-F36V Tag & CRBN Expression Start->Check_Expression Optimize_Conc 2. Optimize this compound Concentration Check_Expression->Optimize_Conc Expression OK Failure Consult Further Check_Expression->Failure Expression Issue Optimize_Conc->Check_Expression No Degradation (Re-check basics) Optimize_Time 3. Optimize Incubation Time Optimize_Conc->Optimize_Time Partial Degradation Consider_Alternatives 4. Consider Alternative Strategies Optimize_Time->Consider_Alternatives Still Incomplete Success Degradation Achieved Optimize_Time->Success Improved Degradation Consider_Alternatives->Success Alternative Works Consider_Alternatives->Failure Persistent Issue

Caption: Troubleshooting workflow for incomplete this compound degradation.

References

assessing off-target effects of dTAG-47

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dTAG-47 protein degradation system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and, critically, how to assess and interpret its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The dTAG system requires the protein of interest (POI) to be expressed as a fusion with a mutant FKBP12F36V tag. This compound has two key ligands: one that selectively binds to the FKBP12F36V tag on your POI, and another that binds to the E3 ubiquitin ligase Cereblon (CRBN). By bringing the POI and CRBN into close proximity, this compound facilitates the ubiquitination of the POI, marking it for rapid and efficient degradation by the proteasome.

Q2: How specific is this compound? What are the potential off-target effects?

A2: The dTAG system is designed for high specificity, as this compound preferentially binds to the mutant FKBP12F36V tag over the wild-type FKBP12 protein. However, like all small molecules, off-target effects are possible and must be experimentally assessed. Potential off-target effects can arise from two main sources:

  • CRBN-mediated off-targets : The ligand that recruits CRBN is derived from thalidomide-like molecules, which are known to induce the degradation of endogenous proteins, particularly a class of zinc-finger (ZF) transcription factors. Therefore, treatment with this compound could lead to the unintended degradation of some ZF proteins.

  • Target-independent effects : At high concentrations, the molecule itself might have pharmacological effects unrelated to protein degradation.

It is crucial to perform unbiased proteomics to identify any unintended protein degradation in your specific cellular context.

Q3: What are the essential experimental controls for an off-target assessment study?

A3: To ensure the rigor of your findings, several controls are essential:

  • Vehicle Control (e.g., DMSO): This is the baseline for your experiment and controls for any effects of the solvent used to dissolve this compound.

  • Negative Control Compound (this compound-NEG): This is a critical control. This compound-NEG is an analog or diastereomer of this compound that is engineered to not bind to CRBN. This control helps distinguish between off-target effects caused by the CRBN-mediated degradation mechanism versus other pharmacological effects of the molecule.

  • Parental Cell Line: Use the cell line that does not express the FKBP12F36V-tagged protein. This helps identify any effects of this compound that are independent of your tagged target protein.

Q4: Should I use transcriptomics (e.g., RNA-seq) to assess off-target effects?

A4: While PROTACs primarily act at the protein level, transcriptomics can be a useful secondary analysis. It can help differentiate between direct protein degradation and downstream transcriptional changes that occur as a consequence of your target protein's degradation. However, the most direct and crucial method for assessing off-target degradation is mass spectrometry-based proteomics.

Troubleshooting Guide

Issue 1: My FKBP12F36V-tagged protein is not degrading upon this compound treatment.

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration. Degradation can be subject to the "hook effect," where concentrations that are too high can inhibit the formation of the key ternary complex.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to find the optimal degradation window for your target protein.
Problem with the Fusion Protein - Confirm expression of the FKBP12F36V-tagged protein via Western blot.- Ensure the FKBP12F36V tag is properly folded and accessible. The location of the tag (N- or C-terminus) can impact both protein function and degradation efficiency.
Cellular Machinery Issues - Confirm that your cell line expresses sufficient levels of CRBN.- To verify that the proteasome pathway is active, you can co-treat with a proteasome inhibitor (e.g., MG132). This should "rescue" your protein from degradation.

Issue 2: I'm observing unexpected cellular toxicity or phenotypes.

Potential Cause Troubleshooting Steps
Off-Target Protein Degradation This is a primary concern. Perform a global proteomics experiment to identify unintended protein degradation that may be responsible for the toxicity. Compare the proteome of cells treated with this compound to those treated with the negative control, this compound-NEG.
High this compound Concentration Determine the cytotoxic concentration with a cell viability assay (e.g., MTT or CellTiter-Glo). Use the lowest effective concentration that achieves robust on-target degradation.
**

Technical Support Center: Optimizing dTAG-47 Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of dTAG-47 in different cell lines.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of target proteins tagged with the FKBP12F36V mutant. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The efficiency of this compound-mediated degradation can vary significantly between different cell lines and target proteins. This guide provides insights and practical advice to address common challenges encountered during experiments.

Troubleshooting Guide

Encountering suboptimal results is a common aspect of experimental biology. This section provides a structured approach to troubleshooting this compound experiments.

Issue Potential Cause Recommended Solution
No or weak degradation of the target protein 1. Low CRBN expression in the cell line: this compound relies on the endogenous CRBN E3 ligase for its activity.[3] Cell lines with low CRBN expression will exhibit poor degradation.- Quantify CRBN expression: Perform Western blot or qPCR to determine the CRBN protein or mRNA levels in your cell line of interest. The Human Protein Atlas is a valuable resource for checking the expression of CRBN across various cell lines.[4][5][6] - Select a different cell line: If possible, switch to a cell line known to have higher CRBN expression. - Consider a VHL-recruiting dTAG molecule: If your target is not efficiently degraded by the CRBN-recruiting this compound, consider using a dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ligase, such as dTAGV-1.[7][8] Some proteins show a preference for degradation via one E3 ligase over the other.[9]
2. Suboptimal this compound concentration: Both too low and too high concentrations of this compound can lead to inefficient degradation.- Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific target and cell line.[10][11]
3. Inappropriate incubation time: The kinetics of protein degradation can vary depending on the target protein's turnover rate and the cellular context.[9]- Conduct a time-course experiment: Treat your cells with an optimal concentration of this compound and harvest them at different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to identify the time point of maximal degradation.[12]
4. Issues with the FKBP12F36V tag: The position (N- or C-terminus) or the presence of the tag might interfere with the protein's folding, stability, or accessibility for ternary complex formation.- Test both N- and C-terminal fusions: If you are expressing the tagged protein exogenously, it is advisable to test both N- and C-terminal fusions to determine which one is better tolerated and more efficiently degraded.[3]
"Hook effect" observed (degradation efficiency decreases at high this compound concentrations) Formation of non-productive binary complexes: At high concentrations, this compound can independently bind to the FKBP12F36V-tagged protein and CRBN, preventing the formation of the productive ternary complex required for degradation.[3][13]- Titrate to lower concentrations: The solution to the hook effect is to use a lower concentration of this compound. A detailed dose-response curve will help identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[13]
Cell toxicity observed after this compound treatment 1. Off-target effects of the dTAG molecule: Although designed to be specific, high concentrations or prolonged exposure might lead to off-target effects.- Perform a toxicity assay: Treat the parental (non-tagged) cell line with a range of this compound concentrations to assess its intrinsic toxicity. - Use the lowest effective concentration: Once the optimal degradation concentration is determined, use the lowest possible concentration that achieves the desired level of degradation to minimize potential off-target effects.
2. On-target toxicity due to depletion of an essential protein: The observed toxicity might be a direct consequence of degrading your protein of interest.- Perform a rescue experiment: To confirm that the toxicity is due to the degradation of your target protein, you can try to rescue the phenotype by exogenously expressing a non-tagged version of your protein.

Quantitative Data Summary

The following tables summarize the reported efficiency of this compound and the VHL-recruiting alternative, dTAGV-1, in various cell lines. Note that the efficiency is highly dependent on the specific fusion protein being targeted.

Table 1: this compound (CRBN-recruiting) Efficiency in Different Cell Lines

Cell LineTarget ProteinConcentrationTimeObserved DegradationReference
MDA-MB-468FKBP12F36V-MELK500 nM14-72 hEfficient depletion[10]
HEK293TNL-FKBP-Cas90-3000 nM48 hDose-dependent degradation[10][11]
Kasumi-1AML1-ETO-FKBP12F36V500 nM0.5-24 hRapid degradation, near complete by 2h[9][12]
MV4;11Various fusions50 nM-Potent degradation[3]
293FTFKBP12F36V-Nluc100 nM-Potent reduction in protein levels[3]

Table 2: dTAGV-1 (VHL-recruiting) Efficiency in Different Cell Lines

Cell LineTarget ProteinConcentrationTimeObserved DegradationReference
EWS502FKBP12F36V-EWS/FLI-1 hEvident degradation[7]
PATU-8902LACZ-FKBP12F36V500 nM-Significant degradation[7]
BIN-67HA-FKBP12F36V-c-MYC-24 hComplete depletion[14]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound by Western Blot

This protocol outlines the steps to determine the optimal concentration of this compound for degrading a target protein.

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, prepare serial dilutions of this compound in fresh culture medium. It is recommended to test a broad range of concentrations, for example, from 1 nM to 10 µM, including a vehicle control (e.g., DMSO). Replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours). This time can be optimized in a subsequent time-course experiment.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against your protein of interest and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the this compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

Mandatory Visualizations

This compound Mechanism of Action

dTAG47_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation dTAG47 This compound POI FKBP12F36V-Tagged Protein of Interest dTAG47->POI binds CRBN CRBN E3 Ligase dTAG47->CRBN binds TernaryComplex POI-dTAG47-CRBN Ternary Complex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb_POI->Proteasome Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: The mechanism of action of this compound, illustrating the formation of a ternary complex, subsequent ubiquitination, and proteasomal degradation of the target protein.

Experimental Workflow for this compound Optimization

dTAG47_Workflow start Start cell_culture Cell Culture with FKBP12F36V-tagged Protein start->cell_culture dose_response Dose-Response Experiment (Varying this compound Concentration) cell_culture->dose_response western_blot Western Blot Analysis dose_response->western_blot time_course Time-Course Experiment (Optimal this compound Concentration) time_course->western_blot data_analysis Data Analysis (Determine DC50 and Optimal Time) western_blot->data_analysis data_analysis->time_course end Optimized Protocol data_analysis->end

Caption: A streamlined experimental workflow for optimizing this compound mediated protein degradation.

Troubleshooting Logic for this compound Experiments

Caption: A logical troubleshooting guide to diagnose and resolve common issues encountered during this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A good starting point for most cell lines is 100-500 nM.[3][9] However, it is crucial to perform a dose-response experiment for your specific cell line and target protein to determine the optimal concentration, as efficiency can vary significantly.

Q2: How quickly can I expect to see degradation with this compound?

A2: The kinetics of degradation are target-dependent. Some proteins can be significantly degraded within 30 minutes to 2 hours, while others may require longer incubation times of up to 24 hours or more.[9] A time-course experiment is the best way to determine the optimal degradation time for your protein of interest.

Q3: Does this compound work in all cell lines?

A3: The efficiency of this compound is highly dependent on the expression level of the E3 ligase CRBN in the specific cell line.[3] Cell lines with low or no CRBN expression will not support this compound-mediated degradation. In such cases, a dTAG molecule that recruits a different E3 ligase, like the VHL-recruiting dTAGV-1, may be a suitable alternative.[7]

Q4: Can I use this compound for in vivo experiments?

A4: Yes, the dTAG system, including molecules like dTAG-13 which is similar to this compound, has been successfully used for in vivo studies to achieve rapid and reversible protein degradation.[3]

Q5: What should I do if I suspect my tagged protein is not functional?

A5: It is important to validate the function of your FKBP12F36V-tagged protein. You can perform functional assays to compare the activity of the tagged protein to the endogenous, untagged protein. If the tag appears to disrupt function, consider switching the tag to the other terminus (N- vs. C-terminus) or using a different linker between the tag and your protein.[3]

References

dTAG-47 toxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for using dTAG-47, focusing on troubleshooting toxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It works by hijacking the cell's natural protein disposal system. This compound selectively binds to a mutated FKBP12 protein (specifically the F36V variant), which must be fused to your protein of interest (POI). Simultaneously, it recruits an E3 ubiquitin ligase called cereblon (CRBN). This proximity induces the ubiquitination of the FKBP12(F36V)-POI fusion, marking it for degradation by the proteasome.[1] This system allows for rapid, reversible, and highly specific depletion of a target protein.[1][2]

Q2: What is the expected toxicity of this compound on its own?

A2: this compound is designed to be selective for the mutant FKBP12(F36V) tag and generally exhibits low toxicity to parental cells that do not express this tag.[3] However, it is always recommended to perform a dose-response experiment on your specific parental cell line to establish a non-toxic working concentration range.[3] Some studies have noted minimal to no impact on cell growth at effective degradation concentrations.[4]

Q3: What is a typical working concentration for this compound?

A3: The effective concentration of this compound is cell-line and target-dependent but typically falls within the nanomolar range. Degradation of target proteins has been observed at concentrations as low as 100 nM.[5] A common starting point for dose-response experiments is to test a range from 1 nM to 1000 nM.[4][5]

Q4: How long should I treat my cells with this compound?

A4: this compound induces rapid degradation, with effects often visible within hours. The optimal treatment time depends on the turnover rate of your target protein and the desired experimental endpoint. Time course experiments are recommended, typically starting from 0.5, 1, 2, 6, 8, and 24 hours post-treatment to identify the point of maximal degradation.[6]

Q5: Which cell viability assay is recommended for use with this compound?

A5: Standard colorimetric or luminescence-based assays are suitable. Common choices include MTS, MTT, or CellTiter-Glo® assays. The best choice depends on your specific experimental setup, cell type, and available equipment. It is crucial to include proper controls, such as vehicle-only (e.g., DMSO) and parental cells (without the FKBP12(F36V) tag), to accurately assess any compound-specific effects on cell viability versus the intended effects of target protein degradation.

Data Summary: this compound Effect on Cell Viability

The following table summarizes representative data on the effect of this compound on the viability of various human cell lines that do not express an FKBP12(F36V)-tagged protein. This data serves as a general guideline for expected baseline toxicity.

Cell LineTreatment DurationThis compound Concentration% Cell Viability (Relative to Vehicle)
HEK293T72 hours100 nM~98%
HEK293T72 hours500 nM~95%
HEK293T72 hours1000 nM~92%
MDA-MB-4689 days500 nMNo significant impairment of growth observed.[4]
VariousUp to 72 hoursUp to 20 µM (dTAG-13)Little to no toxicity observed in evaluated cell lines.[3]

Note: This data is illustrative. Researchers should always perform their own dose-response cytotoxicity studies in their specific cell models.

Troubleshooting Guides

Issue 1: High background toxicity observed in parental cells.

  • Question: I'm seeing a significant decrease in cell viability in my parental cell line (not expressing the FKBP12(F36V) tag) after treatment with this compound. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of your vehicle (typically DMSO) is consistent across all wells and is at a non-toxic level for your cells (usually ≤ 0.1%).

    • Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis could contribute to off-target toxicity.

    • Cell Line Sensitivity: Your specific cell line may be unusually sensitive to the compound. Perform a careful dose-response curve starting from very low concentrations (e.g., 0.1 nM) to identify a truly non-toxic range.

    • Off-Target Effects: While designed for specificity, high concentrations of any small molecule can lead to off-target effects.[7] Try lowering the concentration to the minimum required for effective degradation of your target protein.

Issue 2: Inconsistent or non-reproducible cell viability results.

  • Question: My cell viability assay results are highly variable between experiments. How can I improve reproducibility?

  • Answer:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in starting cell number will lead to large differences in final readout.

    • Assay Timing: Perform the viability assay at a consistent time point after this compound treatment.

    • Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation of the compound.

    • Edge Effects: "Edge effects" in multi-well plates can cause variability. Ensure proper humidification in the incubator and consider leaving the outer wells empty or filling them with sterile PBS.

    • Assay Linearity: Confirm that your cell number falls within the linear range of your chosen viability assay. Too many or too few cells can lead to inaccurate readings.

Issue 3: No change in cell viability despite confirmed protein degradation.

  • Question: Western blot analysis confirms my target protein is degraded, but I don't see the expected effect on cell viability. What does this mean?

  • Answer:

    • Biological Redundancy: The cell may have compensatory pathways that mitigate the loss of your target protein, thus showing no immediate impact on viability.

    • Insufficient Treatment Duration: The phenotypic effect (e.g., apoptosis, growth arrest) may require a longer duration than the time needed for initial protein degradation. Consider extending your treatment time course (e.g., 48, 72, 96 hours).

    • Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. Consider using an orthogonal assay that measures a different aspect of cell health, such as apoptosis (e.g., Caspase-Glo®) or cytotoxicity (e.g., LDH release).

    • Target Validation: This result could be biologically significant, suggesting that depleting this specific protein does not, by itself, impact cell viability under the tested conditions.

Experimental Protocols & Visualizations

Protocol: MTS Cell Viability Assay

This protocol outlines a standard procedure for assessing cell viability following this compound treatment using an MTS-based assay.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTS Reagent Addition: Approximately 1-4 hours before the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Return the plate to the incubator for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into formazan (B1609692).

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

Visualizations

dTAG_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused via CRISPR/Transgene Proteasome Proteasome FKBP12->Proteasome Targeted for Degradation dTAG47 This compound dTAG47->FKBP12 Binds Tag CRBN E3 Ligase: CRBN dTAG47->CRBN Recruits E3 Ligase CRBN->FKBP12 Poly-ubiquitination Proteasome->POI Degrades POI Ub Ubiquitin (Ub)

Caption: Mechanism of Action for this compound targeted protein degradation.

Viability_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Allow Adherence (Overnight) seed_cells->adhere treat_dtag 3. Add this compound (Dose-Response) adhere->treat_dtag treat_control Add Vehicle Control (e.g., DMSO) adhere->treat_control incubation 4. Incubate (e.g., 24-72 hours) treat_dtag->incubation add_reagent 5. Add Viability Reagent (e.g., MTS, CellTiter-Glo) incubation->add_reagent read_plate 6. Incubate & Read Plate (Absorbance/Luminescence) add_reagent->read_plate analyze 7. Analyze Data (% Viability vs Control) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a this compound cell viability assay.

References

Technical Support Center: FKBP12-F36V Fusion Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of FKBP12-F36V fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the expression and purification of these specialized fusion proteins.

Frequently Asked Questions (FAQs)

Q1: What is FKBP12 and what is its primary cellular function? FKBP12 (FK506-Binding Protein 12) is a small, highly conserved protein that functions as a peptidyl-prolyl isomerase (PPIase), an enzyme that helps in the proper folding of other proteins by catalyzing the cis-trans isomerization of proline residues.[1][2] Beyond this enzymatic role, FKBP12 is a key regulator in several critical signaling pathways. It interacts with and modulates the activity of intracellular calcium release channels, the transforming growth factor-β (TGF-β) type I receptor, and is famously known for forming complexes with the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[1][3][4][5] The FKBP12-rapamycin complex specifically inhibits the mTOR pathway, which is central to regulating cell growth and proliferation.[1][6]

Q2: What is the significance of the F36V mutation in FKBP12? The F36V mutation involves replacing the phenylalanine (F) at position 36 with a valine (V). This substitution creates a new hydrophobic pocket in the ligand-binding site of the FKBP12 protein.[7][8] This engineered pocket does not exist in the wild-type protein, allowing the F36V mutant to bind to synthetic, "bumped" ligands (such as Shield-1 or dTAG molecules) with high specificity and affinity.[9][10] Wild-type FKBP12 in the cell cannot bind these synthetic ligands, making the F36V mutant an orthogonal system for targeted protein control.[7][9]

Q3: Why are FKBP12-F36V fusion proteins used in research? The FKBP12-F36V domain is widely used as a "destabilizing domain" (DD) or a "degradation tag" (dTAG) in chemical genetics.[11][12] When fused to a protein of interest, the FKBP12-F36V domain can render the entire fusion protein unstable, leading to its rapid degradation by the proteasome.[10][13] The addition of a specific, cell-permeable synthetic ligand (like Shield-1 or dTAG-13) binds to the F36V domain, stabilizing it and rescuing the entire fusion protein from degradation.[9][10][12] This system provides a powerful "on-off" switch to control the intracellular levels of a specific protein rapidly, reversibly, and in a dose-dependent manner, allowing researchers to study protein function with high temporal resolution.[13][14]

Q4: What are the common expression systems used for FKBP12-F36V fusion proteins? The choice of expression system depends on the downstream application.

  • E. coli : This is the most common system for producing large quantities of the FKBP12-F36V fusion protein for biochemical assays, structural studies, or antibody production. It is cost-effective and allows for high yields, though insolubility can be a challenge.

  • Mammalian Cells : For studying the function of the fusion protein in a native cellular context (e.g., regulating a signaling pathway), mammalian expression systems (like HEK293T or NIH3T3 cells) are required.[9][15] These systems ensure proper protein folding, post-translational modifications, and correct subcellular localization. Lentiviral or retroviral vectors are often used to create stable cell lines expressing the fusion protein.[9]

Troubleshooting Guide

Expression of FKBP12-F36V fusion proteins can be challenging. The table below outlines common issues, their potential causes, and recommended solutions to guide your troubleshooting efforts.

Table 1: Troubleshooting Common Issues with FKBP12-F36V Expression

ProblemPossible CauseRecommended Solution
Low or No Protein Expression Codon Bias: The codons in the fusion protein's gene are not optimal for the expression host (e.g., E. coli).Synthesize the gene with codons optimized for your expression host.
Protein Toxicity: The fusion protein is toxic to the host cells, leading to slow growth or cell death after induction.- Lower the induction temperature (e.g., 16-25°C).- Reduce the concentration of the inducing agent (e.g., IPTG).- Use a vector with a weaker or more tightly regulated promoter.
Inefficient Transcription/Translation: Issues with the promoter, ribosome binding site, or mRNA stability.- Sequence the plasmid to verify the integrity of the expression cassette.- Subclone into a different expression vector with a proven high-yield promoter.
Plasmid Instability: The plasmid carrying the fusion gene is being lost during cell division.Ensure the appropriate antibiotic is present in the growth media at all times.
Protein is Insoluble (Inclusion Bodies) High Expression Rate: Overexpression at high temperatures (e.g., 37°C) can overwhelm the cell's folding machinery.- Lower the post-induction temperature to 16-25°C to slow down expression and promote proper folding.
Improper Folding: The fusion partner or the FKBP12-F36V domain itself is not folding correctly.- Co-express molecular chaperones (e.g., GroEL/ES).- Test different solubility-enhancing fusion tags (e.g., MBP, GST, Trx) if the protein of interest is known to be aggregation-prone.[16][17]
Lysis Buffer Incompatibility: The buffer composition does not support protein solubility.- Test different pH levels (typically 7.0-8.5).- Include additives like glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines.
Disulfide Bond Issues (in E. coli): The reducing environment of the E. coli cytoplasm prevents correct disulfide bond formation.- Express the protein in the periplasm by adding a signal peptide.[18]- Use specialized E. coli strains (e.g., SHuffle, Origami) that have an oxidizing cytoplasm.
Protein is Degraded Protease Activity: Host cell proteases are cleaving the fusion protein during expression or lysis.- Add a protease inhibitor cocktail to your lysis buffer.- Perform all purification steps at 4°C.
Inherent Instability: The fusion partner itself is unstable, or the fusion construct is recognized by the cellular degradation machinery.This is the intended behavior if using FKBP12-F36V as a destabilizing domain. To stabilize, add the appropriate ligand (e.g., Shield-1). If degradation is unintentional, ensure no destabilizing sequences (e.g., PEST) are present.
Low Yield After Purification Poor Binding to Resin: The affinity tag (e.g., His-tag) is inaccessible or the binding conditions are suboptimal.- If using a His-tag, ensure it is not buried within the protein structure. Test both N- and C-terminal tags.- For Ni-NTA resins, ensure no chelating agents like EDTA are in your buffers.[19]- Optimize the imidazole (B134444) concentration in the lysis and wash buffers (start with 10-20 mM).[18]
Protein Precipitation During Elution: The high protein concentration in the elution buffer causes aggregation.- Elute into a buffer containing stabilizing agents (e.g., glycerol, L-arginine).- Perform elution in multiple, smaller fractions to avoid high concentrations.- Immediately exchange the buffer to a suitable storage buffer via dialysis or a desalting column.
Non-specific Elution: The protein elutes prematurely during the wash steps.Increase the stringency of the wash buffer (e.g., slightly increase imidazole concentration or salt concentration).

Experimental Protocols

Protocol 1: Confirming Protein Expression via Western Blot

This protocol provides a standard method to detect the presence and estimate the size of your FKBP12-F36V fusion protein in cell lysates.

1. Sample Preparation: a. Take a small aliquot of your cell culture before and after inducing protein expression. b. Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes). c. Resuspend the cell pellet in 1X SDS-PAGE sample buffer (e.g., 100 µL for every 1 mL of original culture at OD600=1.0). d. Heat the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.[20] e. Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet insoluble debris. The supernatant is your total cell lysate.

2. SDS-PAGE: a. Load 15-20 µL of your prepared cell lysate into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of your fusion protein). b. Include a pre-stained protein ladder to monitor migration and estimate protein size. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[21] b. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

4. Immunodetection: a. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[21] b. Primary Antibody Incubation: Dilute your primary antibody (e.g., anti-His-tag, anti-FKBP12, or an antibody specific to your protein of interest) in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20] c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[21] d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature. e. Final Washes: Repeat the washing step (4c) three times with TBST.

5. Detection: a. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[21][22] c. Image the resulting chemiluminescence using a digital imager or by exposing it to X-ray film.

Protocol 2: Purification of His-tagged FKBP12-F36V Fusion Protein (Native Conditions)

This protocol is for purifying a His-tagged fusion protein from E. coli lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin.[23]

1. Buffer Preparation:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.[18]

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.[24]

  • (Optional: Add 1 mM PMSF or a protease inhibitor cocktail to the Lysis Buffer just before use).

2. Lysate Preparation: a. Thaw the frozen cell pellet on ice. Resuspend in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste). b. (Optional) Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[18] c. Lyse the cells via sonication on ice. Perform short bursts (10-20 seconds) followed by cooling periods to prevent overheating. d. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein. e. Carefully collect the supernatant, which contains the soluble protein fraction.

3. Protein Binding: a. Prepare the Ni-NTA resin by washing it with Lysis Buffer according to the manufacturer's protocol. b. Add the clarified lysate to the equilibrated resin. c. Incubate for 1 hour at 4°C with gentle end-over-end mixing to allow the His-tagged protein to bind to the resin (this is batch binding).[19]

4. Washing: a. Load the lysate-resin slurry into a chromatography column and allow the unbound lysate to flow through. b. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

5. Elution: a. Add Elution Buffer to the column to release the His-tagged protein from the resin. b. Collect the eluted protein in fractions (e.g., 1 mL fractions). c. Analyze the fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

6. Post-Elution: a. To remove the imidazole and transfer the protein to a suitable storage buffer, perform buffer exchange using dialysis or a desalting column. b. Measure the final protein concentration and store at -80°C.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to your experiments with FKBP12-F36V fusion proteins.

TroubleshootingWorkflow start Start: Expression Experiment check_expression Analyze Total Lysate (SDS-PAGE / Western Blot) start->check_expression is_expressed Is Protein Expressed? check_expression->is_expressed check_solubility Analyze Soluble vs. Insoluble Fractions is_expressed->check_solubility Yes no_expression Troubleshoot Expression: - Codon Bias - Protein Toxicity - Promoter Issues is_expressed->no_expression No is_soluble Is Protein Soluble? check_solubility->is_soluble purify Purify Protein (e.g., IMAC) is_soluble->purify Yes insoluble Troubleshoot Solubility: - Lower Temperature - Add Solubilization Tags - Optimize Lysis Buffer is_soluble->insoluble No check_yield Check Purity & Yield purify->check_yield is_yield_ok Is Yield Acceptable? check_yield->is_yield_ok low_yield Troubleshoot Purification: - Optimize Binding/Wash - Check Tag Accessibility - Prevent Degradation is_yield_ok->low_yield No success Success: Purified Protein is_yield_ok->success Yes

Caption: A workflow for troubleshooting FKBP12-F36V fusion protein expression.

FKBP12_Signaling cluster_mTOR mTOR Pathway cluster_TGF TGF-β Pathway FKBP12 FKBP12 TGFb_R TGF-β Receptor FKBP12->TGFb_R inhibits basal signaling mTORC1 mTORC1 FKBP12->mTORC1 forms complex with Rapamycin Rapamycin Rapamycin->mTORC1 TGFb_Sig TGF-β Signaling (Cell Cycle Regulation) TGFb_R->TGFb_Sig activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibits

Caption: Simplified diagram of FKBP12's role in major signaling pathways.

dTAG_System cluster_0 No Ligand Present cluster_1 Stabilizing Ligand Added POI_unstable Protein of Interest (POI) FKBP_unstable FKBP12-F36V (Unstable Domain) POI_unstable->FKBP_unstable fused to Proteasome Proteasome POI_unstable->Proteasome targeted for degradation FKBP_unstable->Proteasome targeted for degradation Degradation Degradation Proteasome->Degradation POI_stable Protein of Interest (POI) FKBP_stable FKBP12-F36V POI_stable->FKBP_stable fused to Function Protein is Stable & Functional POI_stable->Function FKBP_stable->Function Ligand Synthetic Ligand (e.g., Shield-1) Ligand->FKBP_stable binds & stabilizes

References

improving dTAG-47 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for improving dTAG-47 solubility.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues with this compound solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: Like many Proteolysis Targeting Chimeras (PROTACs), this compound is a large, complex molecule with a high molecular weight (1076.25 g/mol ) and significant lipophilicity (hydrophobicity).[1][2] These properties, often described as being "beyond the Rule of Five," are inherent to its structure, which includes two different ligands connected by a linker.[3] This combination leads to poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2]

Q2: What is the recommended solvent for making a this compound stock solution?

A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO. For best results, use anhydrous, high-purity DMSO to prevent compound degradation.[4][5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between cell lines.[6] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[5][6]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[4][6]

  • > 0.5% DMSO: Can be cytotoxic and induce off-target effects.[6] It is critical to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4]

Q4: How should I store my this compound stock solutions?

A4: Solid this compound should be stored at -20°C. Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][7] When stored at -80°C in a sealed container away from moisture and light, the stock solution can be stable for up to 6 months.[7]

Troubleshooting Guide

Issue 1: My this compound immediately precipitates when I add it to my cell culture medium.

  • Question: I dissolved this compound in DMSO to make a 10 mM stock. When I added it directly to my cell culture medium to get a 1 µM final concentration, a precipitate formed instantly. What is happening and how can I prevent it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[8] The sudden change in solvent environment causes the compound to aggregate and precipitate.[3][8]

    Potential Causes and Solutions:

    • High Final Concentration: The target concentration may exceed the solubility limit of this compound in your specific medium.

      • Solution: Lower the final working concentration. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration for your exact conditions.[3][8]

    • Rapid Solvent Exchange: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium is the primary cause of precipitation.[8]

      • Solution: Use a serial dilution method. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate stock to your pre-warmed (37°C) culture medium while gently vortexing or swirling.[5][8] This gradual dilution helps keep the compound in solution.

    • Low Medium Temperature: The solubility of many compounds, including this compound, is lower in cold liquids.

      • Solution: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[8]

Issue 2: My this compound solution looks fine at first, but I see a precipitate after incubating for several hours.

  • Question: My final this compound working solution was clear when I prepared it. However, after 24 hours in the incubator, I noticed a cloudy or crystalline precipitate in the wells. Why did this happen?

  • Answer: Delayed precipitation can occur due to the compound's instability in the complex environment of cell culture medium over time.

    Potential Causes and Solutions:

    • Compound Instability: The compound may be slowly degrading or interacting with components in the medium over the incubation period.

      • Solution: Assess the stability of this compound in your medium over your experimental time course. This can be done by preparing the solution, incubating it under assay conditions, and then checking for precipitation at various time points.[8]

    • Interaction with Media Components: this compound may bind to proteins (like those in fetal bovine serum) or other components, leading to the formation of insoluble complexes.[8]

      • Solution: Try reducing the serum concentration in your medium if your experimental design allows. Alternatively, you can try a different basal media formulation.

Data Presentation

Table 1: this compound Solubility and Stock Solution Parameters

ParameterValueSource(s)
Molecular Weight1076.25 g/mol
Primary SolventDimethyl Sulfoxide (DMSO)[5]
Maximum Solubility in DMSO100 mM (107.62 mg/mL)
Aqueous SolubilityVery Poor[1][2]
Recommended Stock Storage-20°C or -80°C (in aliquots)[4][7]

Table 2: Recommended Solvent Concentrations for In Vitro Assays

ParameterRecommended ConcentrationNotesSource(s)
Final DMSO Concentration≤ 0.5% Lower concentrations (<0.1%) are preferred for sensitive cell lines.[4][6]
Vehicle ControlRequiredUse the same final DMSO concentration as the highest test concentration.[4][9]
Typical this compound Working Concentration1 nM - 1000 nMThe optimal concentration is cell-line and target-dependent and should be determined empirically via a dose-response experiment.[7][10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a high-concentration primary stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Gently tap the vial to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution from 1 mg of this compound (MW: 1076.25), you will add 92.92 µL of DMSO. Use the following formula to calculate the required volume for a different mass: Volume (µL) = [Mass (mg) / 1076.25 ( g/mol )] * 100,000

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid dissolution if needed.[7][9]

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol provides a best-practice method for diluting the DMSO stock into aqueous medium to prevent precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • 100% DMSO

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Create an Intermediate Dilution: Prepare a 1000X intermediate stock relative to your highest desired final concentration. For example, to achieve a final concentration of 1 µM, create a 1 mM intermediate stock.

    • To make a 1 mM stock from a 10 mM stock, perform a 1:10 dilution in 100% DMSO (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).

  • Prepare the Final Working Solution: Add the intermediate stock to the pre-warmed cell culture medium at a 1:1000 ratio. This ensures the final DMSO concentration remains low (0.1%).

    • For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed medium.

  • Mix Gently but Thoroughly: Immediately after adding the compound, gently vortex or invert the tube several times to ensure homogenous mixing.[8] Do not add the concentrated compound to the medium without immediate agitation.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of delayed precipitation.

Protocol 3: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of this compound in your specific experimental buffer or medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer or cell culture medium of interest

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock in 100% DMSO.

  • Dilute in Assay Buffer: In a separate 96-well clear-bottom plate, add 196 µL of your pre-warmed assay buffer to each well.

  • Transfer Compound: Transfer 4 µL from each well of the DMSO serial dilution plate to the corresponding wells of the plate containing the assay buffer. This creates a final DMSO concentration of 2%. Mix well by pipetting.

  • Incubate and Read: Incubate the plate under your experimental conditions (e.g., 37°C).

  • Assess Precipitation: Visually inspect the wells for cloudiness or precipitate at different time points (e.g., 0, 2, and 24 hours). For a quantitative measurement, read the absorbance of the plate at 600-650 nm. An increase in absorbance compared to a vehicle-only control well indicates precipitation.[8]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum kinetic solubility under those specific conditions.[8]

Visualizations

cluster_0 This compound Mediated Protein Degradation POI Protein of Interest (POI) FKBP FKBP12-F36V Tag POI->FKBP fused to Proteasome Proteasome POI->Proteasome targeted to dTAG47 This compound dTAG47->FKBP binds CRBN CRBN (E3 Ligase) dTAG47->CRBN binds Ub Ubiquitin (Ub) Ub->POI poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded results in

Caption: Mechanism of action for this compound.

G cluster_workflow Experimental Workflow for this compound Dosing start Start: Solid this compound stock 1. Prepare 10 mM Stock in 100% DMSO start->stock aliquot 2. Aliquot & Store at -80°C stock->aliquot intermediate 3. Create Intermediate Dilution in 100% DMSO aliquot->intermediate final 5. Add Intermediate Stock to Warm Media (e.g., 1:1000) intermediate->final warm_media 4. Pre-warm Media to 37°C warm_media->final mix 6. Mix Immediately & Thoroughly final->mix add_to_cells 7. Add Working Solution to Cells mix->add_to_cells end End: Assay Incubation add_to_cells->end

Caption: Recommended workflow for preparing this compound working solutions.

G cluster_troubleshooting Troubleshooting this compound Precipitation start Precipitate Observed in Assay? time_q When did it precipitate? start->time_q immediate Immediately upon dilution time_q->immediate Immediately delayed After hours of incubation time_q->delayed Delayed sol1 Cause: Rapid solvent exchange or concentration too high. immediate->sol1 sol2 Cause: Poor stability in media or media interactions. delayed->sol2 fix1 Solution: 1. Use serial dilution method. 2. Add to pre-warmed media. 3. Lower final concentration. sol1->fix1 fix2 Solution: 1. Reduce incubation time. 2. Check stability in media. 3. Try different media/serum %. sol2->fix2

Caption: Decision tree for troubleshooting this compound precipitation.

References

reasons for no protein degradation with dTAG-47

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dTAG system. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving dTAG-47 for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional small molecule designed to induce the degradation of proteins tagged with the mutant FKBP12F36V protein.[1] It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[3][5] The dTAG system allows for rapid, reversible, and selective control of protein levels.[6]

Troubleshooting Guide: No Protein Degradation Observed

If you are not observing the expected degradation of your FKBP12F36V-tagged protein after treatment with this compound, please consult the following troubleshooting guide.

Q2: I don't see any degradation of my target protein. Where should I start troubleshooting?

A2: A lack of degradation can stem from several factors. We recommend a systematic approach to identify the issue. Below are the most common reasons for experimental failure, categorized for clarity.

Category 1: Issues with the this compound Compound and Treatment Conditions

Q3: How can I be sure my this compound concentration and treatment time are optimal?

A3: Suboptimal concentration or treatment duration are common reasons for failed degradation.

  • Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and target protein.[7] Too low a concentration may not be sufficient to induce degradation, while excessively high concentrations can lead to a "hook effect".[2][7][8][9] The hook effect occurs when this compound saturates both the FKBP12F36V-tagged protein and the CRBN E3 ligase, preventing the formation of the productive ternary complex required for degradation.[2][3][9]

  • Time Course Analysis: The kinetics of degradation can vary between different fusion proteins.[2] We recommend a time-course experiment (e.g., 0, 0.5, 1, 2, 6, and 24 hours) to identify the optimal time point for maximal degradation.[5][7]

Recommended Concentration and Time Ranges for Initial Experiments

ParameterRecommended RangeNotes
This compound Concentration 50 nM - 1 µMStart with a 6-point dose-response curve (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).[2][10]
Treatment Time 1 - 24 hoursPronounced degradation is often observed within 1-8 hours.[2] Some targets may require longer treatment times.[10]

Q4: Could there be an issue with the this compound compound itself?

A4: Yes, proper handling and storage are critical.

  • Solubility: this compound is typically soluble in DMSO up to 100 mM. Ensure the compound is fully dissolved before adding it to your cell culture media.

  • Storage: Store this compound stock solutions at -20°C.[1] Repeated freeze-thaw cycles should be avoided to prevent compound inactivation.[10]

Category 2: Issues with the FKBP12F36V Fusion Protein

Q5: How do I know if my FKBP12F36V-tagged protein is expressed correctly and is functional?

A5: Proper expression and functionality of the fusion protein are prerequisites for degradation.

  • Expression Verification: Confirm the expression of the full-length FKBP12F36V-tagged protein using Western blotting. The fusion protein should migrate at a higher molecular weight than the untagged endogenous protein.

  • Tag Placement: The position of the FKBP12F36V tag (N- or C-terminus) can impact the function and degradation of the target protein.[11] If one terminus fails to yield degradation, it is advisable to test the other.[11]

  • Tag Integrity: Ensure the FKBP12F36V tag sequence is correct and in-frame with your protein of interest.

Category 3: Issues with Cellular Machinery

Q6: Does my cell line have the necessary components for this compound to work?

A6: The this compound system relies on endogenous cellular machinery.

  • CRBN Expression: this compound requires the presence of the Cereblon (CRBN) E3 ligase.[2][3] Verify that your cell line expresses CRBN at sufficient levels. If CRBN is absent or has very low expression, this compound will not be effective. In such cases, consider using a VHL-recruiting dTAG molecule like dTAGV-1, provided your cell line expresses VHL.[12][13]

  • Proteasome Function: The ubiquitin-proteasome system must be functional for the degradation to occur. This is usually not an issue in healthy, proliferating cells.

Experimental Protocols and Validation Workflow

To systematically troubleshoot and validate your this compound experiment, follow the workflow below.

DTAG_Troubleshooting_Workflow cluster_prep Step 1: Initial Checks cluster_exp Step 2: Optimization Experiments cluster_controls Step 3: Mechanistic Controls cluster_conclusion Step 4: Analysis & Further Steps start Start: No Degradation Observed check_expression Confirm FKBP12F36V-tagged protein expression via Western Blot start->check_expression check_compound Verify this compound stock concentration, solubility, and storage check_expression->check_compound dose_response Perform Dose-Response (e.g., 1 nM to 5 µM) to check for 'Hook Effect' check_compound->dose_response time_course Perform Time-Course (e.g., 1h to 24h) to find optimal duration dose_response->time_course proteasome_inhibitor Co-treat with Proteasome Inhibitor (e.g., Carfilzomib). Degradation should be rescued. time_course->proteasome_inhibitor e3_ligase_control Co-treat with CRBN ligand (e.g., Lenalidomide) or use CRBN-/- cells. Degradation should be blocked. proteasome_inhibitor->e3_ligase_control degradation_observed Degradation Observed: SUCCESS e3_ligase_control->degradation_observed If controls work no_degradation No Degradation: Re-evaluate Fusion Construct e3_ligase_control->no_degradation If controls fail

A systematic workflow for troubleshooting failed this compound experiments.

Protocol 1: Western Blot for Detecting Protein Degradation

This protocol is essential for verifying the expression of your tagged protein and assessing the efficiency of degradation.

  • Cell Lysis:

    • Culture your FKBP12F36V-tagged cells to approximately 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified amount of time.

    • Place the culture dish on ice and wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[14][15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.[14]

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[14][15]

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Include a protein ladder.

    • To better quantify degradation, include a serial dilution of the vehicle-treated lysate (e.g., 100%, 50%, 20%, 10%) to serve as a standard curve.[5][7]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14][15]

    • Incubate the membrane with a primary antibody specific to your protein of interest or the FKBP12 tag overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.[15]

    • Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[5]

Protocol 2: Key Mechanistic Control Experiments

These experiments are critical to confirm that the observed protein loss is due to the intended this compound mechanism.

  • Proteasome Inhibition Rescue: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib or MG132) for 1-2 hours before adding this compound. If this compound is working correctly, the proteasome inhibitor should block the degradation of the target protein.[2][3][12]

  • CRBN Engagement Control: Pre-treat cells with a high concentration of a CRBN-binding molecule like Lenalidomide or Pomalidomide for 1-2 hours before adding this compound.[2][3] This will saturate CRBN and should prevent this compound-mediated degradation. Alternatively, if available, use a CRBN knockout (CRBN-/-) cell line; this compound should have no effect in these cells.[2][3]

  • Negative Control Compound: Use a matched negative control compound, such as this compound-NEG, which is an inactive diastereomer that cannot recruit CRBN.[12] This control should not induce degradation.

This compound Signaling and Mechanism Diagram

The diagram below illustrates the sequence of events in successful this compound-mediated protein degradation.

DTAG_Mechanism cluster_system Cellular Environment POI Protein of Interest (POI) FKBP_tag FKBP12F36V Tag POI->FKBP_tag fused to Proteasome Proteasome POI->Proteasome targeted for degradation dTAG47 This compound dTAG47->FKBP_tag binds CRBN CRBN E3 Ligase Complex dTAG47->CRBN recruits CRBN->POI Poly-ubiquitinates Proteasome->POI Degrades Ub Ubiquitin (Ub) Ub->CRBN

Mechanism of this compound-induced targeted protein degradation.

References

Technical Support Center: Optimizing Western Blot for Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for effectively using Western blot to visualize and quantify protein degradation.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the decrease in my protein signal is due to degradation and not other factors?

To confirm that a reduced signal is from protein degradation, you should include proper controls and perform specific assays. A Cycloheximide (CHX) chase assay is a standard method to observe protein half-life by inhibiting new protein synthesis.[1][2] This allows you to track the disappearance of the existing protein pool over time. Additionally, treating cells with specific inhibitors of degradation pathways, such as the proteasome inhibitor MG132, can rescue the protein from degradation, confirming the mechanism.[3][4] If the protein signal is restored in the presence of an inhibitor, it strongly suggests the decrease was due to degradation.

Q2: What are the key considerations when preparing samples to study protein degradation?

Sample preparation is critical to avoid artifacts. Always prepare samples quickly on ice and add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer.[5][6] This minimizes non-specific degradation after cell lysis.[7][8] The choice of lysis buffer is also important; stronger buffers like RIPA may be needed for membrane-bound or nuclear proteins but can disrupt protein-protein interactions.[6] For assessing the degradation of membrane proteins, avoid boiling the samples, as this can cause aggregation.

Q3: Which loading controls are appropriate for protein degradation studies?

Loading controls are essential for normalizing protein levels and ensuring observed changes are not due to loading errors.[9][10] Housekeeping proteins like GAPDH, β-actin, and β-tubulin are commonly used because they are typically expressed at high, constant levels in most cell types.[11] However, it is crucial to verify that your experimental treatment does not affect the expression of the chosen loading control. The loading control should also have a different molecular weight than your protein of interest to ensure the bands are distinct and quantifiable.[11]

Q4: How do I differentiate between proteasomal and lysosomal degradation pathways for my protein of interest?

You can dissect the degradation pathway by using specific inhibitors. To investigate the ubiquitin-proteasome system, treat cells with a proteasome inhibitor like MG132 or Epoxomicin.[3][4] To study the lysosomal pathway (including autophagy), you can use lysosomotropic agents like Chloroquine or Bafilomycin A1, which block lysosomal acidification and function.[12] Comparing the protein levels in treated versus untreated cells in the presence of these specific inhibitors will indicate the primary degradation route.

Troubleshooting Guide

Q1: My Western blot shows a smear or multiple bands below the expected molecular weight. What does this mean?

A smear or multiple lower molecular weight bands often indicates protein degradation.[7][8] This can be the expected result of your experiment or an artifact of sample handling. If you are not intentionally studying degradation, this suggests your protease inhibitors are not effective or your samples were not handled properly (e.g., not kept cold).[5] If you are studying degradation, these smaller bands can represent cleavage products. However, smeared lanes can also result from overloading the gel with too much protein.[13][14]

Q2: I see no signal for my protein of interest after treatment. How can I troubleshoot this?

A complete loss of signal could mean your protein is rapidly degraded. To confirm this, try reducing the treatment time or using a time-course experiment to capture intermediate degradation states.[7] You can also try to "rescue" the signal by pre-treating the cells with a proteasome or lysosome inhibitor before adding your treatment compound.[15] Other potential causes for no signal include inefficient protein transfer (especially for large proteins), low-abundance of the target, or issues with the primary or secondary antibodies.[14][16][17]

Q3: The bands for my loading control are inconsistent across lanes. What should I do?

Inconsistent loading control bands make it impossible to reliably quantify changes in your target protein.[9] This issue typically stems from inaccurate protein quantification before loading or uneven loading of samples into the gel wells.[16] Always perform a protein concentration assay (e.g., BCA assay) on your lysates and ensure you load equal amounts of total protein in each lane.[18][19] Inconsistent transfer across the membrane, known as the "edge effect," can also cause variations, which loading controls help to normalize.[9]

Q4: My target protein appears at a higher molecular weight after treatment with a proteasome inhibitor. Why?

This is a common observation when studying proteins degraded by the ubiquitin-proteasome system. When the proteasome is inhibited, the protein of interest accumulates in its poly-ubiquitinated state.[3] This addition of multiple ubiquitin molecules (each ~8.5 kDa) results in a high molecular weight smear or ladder of bands above the expected size of the protein. This finding is strong evidence that your protein is a substrate for ubiquitination.

Data Presentation

Table 1: Common Protease and Phosphatase Inhibitors This table provides a list of commonly used inhibitors to prevent unwanted protein degradation and dephosphorylation during sample preparation.[6]

InhibitorTargetRecommended Final ConcentrationStock Solution (Storage)
Protease Inhibitors
PMSFSerine, Cysteine Proteases1 mM100 mM in Ethanol (-20°C)
AprotininTrypsin, Chymotrypsin, Plasmin2 µg/mL10 mg/mL in Water (-20°C, avoid re-freezing)
LeupeptinLysosomal Proteases (Serine, Cysteine)5–10 µg/mL10 mg/mL in Water (-20°C, avoid re-freezing)
Pepstatin AAspartic Proteases1 µg/mL1 mM in Methanol (-20°C)
EDTAMetalloproteases (Mg²⁺, Mn²⁺ dependent)5 mM0.5 M in dH₂O, pH 8.0 (-20°C)
Phosphatase Inhibitors
Sodium OrthovanadateTyrosine Phosphatases1 mM100 mM in Water (-20°C)
Sodium FluorideSerine/Threonine Phosphatases5–10 mM1 M in Water (-20°C)

Table 2: Inhibitors for Studying Degradation Pathways This table summarizes inhibitors used to experimentally determine whether a protein is degraded via the proteasome or the lysosome.

PathwayInhibitorMechanism of ActionTypical Working ConcentrationTreatment Time (Typical)
Proteasome MG132Reversible inhibitor of the 26S proteasome.[4]10-20 µM4-10 hours
EpoxomicinIrreversible and highly specific proteasome inhibitor.[4]1 µM3-6 hours
BortezomibReversible proteasome inhibitor used clinically.10-100 nM6-24 hours
Lysosome ChloroquineRaises lysosomal pH, inhibiting acid hydrolases.50 µM6-24 hours
Bafilomycin A1Specific inhibitor of vacuolar H⁺-ATPase (V-ATPase).100-400 nM6-24 hours
LeupeptinInhibits lysosomal proteases like Cathepsin B, H, L.100-200 µM6-24 hours

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay

This protocol is used to determine the half-life of a protein by blocking protein synthesis and observing the rate of disappearance of the existing protein.[1][18][20]

Materials:

  • Cells expressing the protein of interest

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[18]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) supplemented with fresh protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Grow cells to the desired confluency (typically 80-90%).

  • Treat the cells with CHX at a final concentration of 20-100 µg/mL.[18] Include a vehicle-only (e.g., DMSO) control for the zero time point.

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points will depend on the stability of your protein and should be optimized.

  • To harvest, place the dish on ice, aspirate the medium, and wash once with ice-cold PBS.[6]

  • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Prepare samples for Western blot by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein for each time point, perform SDS-PAGE, transfer to a membrane, and probe with an antibody against your protein of interest and a loading control.

  • Quantify the band intensities and normalize them to the loading control. Plot the normalized protein level against time to determine the degradation rate and half-life.

Protocol 2: Investigating Degradation Pathways Using Inhibitors

Materials:

  • Cells expressing the protein of interest

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132) and/or Lysosome inhibitor (e.g., Chloroquine)

  • Treatment compound/condition that induces degradation

  • Reagents and equipment for cell lysis and Western blotting as described in Protocol 1

Procedure:

  • Seed cells in multiple wells for different treatment conditions (e.g., Untreated, Treatment only, Treatment + MG132, Treatment + Chloroquine).

  • Allow cells to grow to the desired confluency.

  • Pre-treat the designated wells with the degradation inhibitor (e.g., 10 µM MG132) for 1-2 hours. This allows the inhibitor to take effect before degradation is induced.

  • After the pre-treatment, add your degradation-inducing compound or apply the condition to the appropriate wells (while maintaining the inhibitor).

  • Incubate for the desired treatment duration (e.g., 6 hours). This time should be sufficient to see degradation in the "Treatment only" condition.

  • Harvest all samples following steps 5-11 from the CHX Chase Assay protocol.

  • Analyze the Western blot results. A rescue of the protein band in the inhibitor-treated lanes compared to the "Treatment only" lane indicates that the protein is degraded by that specific pathway.

Visualizations

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis A Cell Culture & Treatment (e.g., CHX, Inducer) B Cell Lysis (on ice, with inhibitors) A->B C Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/NC Membrane) D->E F Blocking E->F G Antibody Incubation (Primary & Secondary) F->G H Detection (Chemiluminescence) G->H I Image Acquisition H->I J Densitometry (Quantify Bands) I->J K Normalization (to Loading Control) J->K L Plot & Interpret Data K->L

Caption: General workflow for a protein degradation study using Western blot.

G A Cells with normal protein turnover B Add Cycloheximide (CHX) to block new protein synthesis A->B C Existing protein pool is now isolated B->C D Collect samples over time (0h, 2h, 4h, 8h...) C->D E Analyze protein level by Western Blot D->E F Protein level decreases over time due to degradation E->F

Caption: Logic of a Cycloheximide (CHX) chase assay to measure protein half-life.

G cluster_pathways Cellular Degradation Pathways Prot Proteasome Lyso Lysosome Protein Protein of Interest Degradation Degradation Protein->Degradation Degradation->Prot Pathway A Degradation->Lyso Pathway B MG132 Add MG132 (Proteasome Inhibitor) MG132->Prot Chloroquine Add Chloroquine (Lysosome Inhibitor) Chloroquine->Lyso

Caption: Using inhibitors to investigate protein degradation pathways.

G Start Unexpected Result on Western Blot Q1 Smear or multiple low MW bands? Start->Q1 A1_Yes Possible degradation artifact OR expected result. - Check protease inhibitors. - Reduce protein load. Q1->A1_Yes Yes Q2 No signal or very weak signal? Q1->Q2 No A1_No No A2_Yes Possible rapid degradation. - Reduce treatment time. - Use pathway inhibitors. - Check Ab/transfer. Q2->A2_Yes Yes Q3 Inconsistent loading control? Q2->Q3 No A2_No No A3_Yes Normalization is invalid. - Re-quantify protein. - Ensure equal loading. Q3->A3_Yes Yes A3_No Other Issue Q3->A3_No No

Caption: Troubleshooting common issues in degradation-focused Western blots.

References

Validation & Comparative

A Head-to-Head Comparison of dTAG-47 and dTAG-13 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the dTAG system offers a powerful and versatile platform. This guide provides an objective comparison of two key dTAG molecules, dTAG-47 and dTAG-13, supported by experimental data to aid in the selection of the optimal degrader for your specific protein of interest.

The degradation tag (dTAG) technology is a chemical biology tool that enables the rapid and selective degradation of a target protein.[1][2] This is achieved by fusing the protein of interest to a mutant FKBP12 protein (FKBP12F36V).[1][2] The dTAG molecule, a heterobifunctional small molecule, then recruits this fusion protein to the E3 ubiquitin ligase Cereblon (CRBN), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Both this compound and dTAG-13 are potent degraders that utilize this mechanism, but differences in their linker chemistry can influence their efficacy and kinetics for different protein targets.

Performance Comparison: this compound vs. dTAG-13

While both molecules effectively induce degradation of FKBP12F36V-tagged proteins, their performance can vary depending on the specific target protein and the cellular context. dTAG-13 is often highlighted as the lead compound from the original dTAG publication due to its potent activity across a range of targets and its demonstrated in vivo efficacy.[1][4][5]

Quantitative Degradation Data

The following tables summarize the available quantitative data for the degradation of specific protein targets by this compound and dTAG-13. It is important to note that direct side-by-side comparisons with calculated DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for a wide array of targets are not always available in the literature.

Target ProteinDegraderCell LineDC50DmaxTimeReference
HiBiT-fusionThis compoundHEK293N/A~90%4h[2]
HiBiT-fusiondTAG-13HEK293N/A~50%4h[2]

Note: Data for HiBiT-fusion protein is based on dose-response curves, and precise DC50 values were not provided in the source.

Target ProteinDegraderCell LineDegradation TimecourseReference
AML1-ETOThis compoundKasumi-1Rapid degradation observed within 0.5h, near-complete by 2-6h[6][7]
BRD4dTAG-13MV4;11Rapid degradation within 1h[1][8]
HDAC1dTAG-13MV4;11Pronounced degradation within 1h[1][5]
MYCdTAG-13MV4;11Pronounced degradation within 1h[1][5]
EZH2dTAG-13MV4;11Pronounced degradation within 1h[1][5]
PLK1dTAG-13MV4;11Pronounced degradation within 1h[1][5]
KRASG12VdTAG-13MV4;11Near-complete degradation after 4-8h[1][5]

Mechanism of Action and Experimental Workflows

The underlying principle of the dTAG system is the chemically induced proximity of a target protein to an E3 ligase. This process is initiated by the dTAG molecule, which acts as a molecular glue.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein FKBP12_F36V FKBP12(F36V) Tag Target Protein->FKBP12_F36V fused to Proteasome Proteasome Target Protein->Proteasome targeted for degradation dTAG This compound or dTAG-13 FKBP12_F36V->dTAG binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Target Protein poly-ubiquitinates CRBN->dTAG binds Ub Ubiquitin Ub->Target Protein Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Figure 1. Mechanism of dTAG-mediated protein degradation.

To utilize the dTAG system, the target protein must first be tagged with the FKBP12F36V mutant. This can be achieved through two primary methods: lentiviral expression of a fusion protein or CRISPR/Cas9-mediated knock-in at the endogenous locus.

cluster_0 Method 1: Lentiviral Expression cluster_1 Method 2: CRISPR/Cas9 Knock-in Lentiviral Vector Lentiviral Vector Transduction Transduction Lentiviral Vector->Transduction Fusion Protein Expression Fusion Protein Expression Transduction->Fusion Protein Expression Cell Line Cell Line Cell Line->Transduction dTAG Treatment and Analysis dTAG Treatment and Analysis Fusion Protein Expression->dTAG Treatment and Analysis CRISPR Vector CRISPR/Cas9 + Donor DNA Transfection Transfection CRISPR Vector->Transfection Endogenous Tagging Endogenous Tagging Transfection->Endogenous Tagging Target Cell Line Target Cell Line Target Cell Line->Transfection Endogenous Tagging->dTAG Treatment and Analysis

Figure 2. Experimental approaches for FKBP12(F36V) tagging.

Experimental Protocols

Below are detailed methodologies for key experiments involving the dTAG system.

Lentiviral Expression of FKBP12F36V-Fusion Proteins

This method is ideal for initial screening and for proteins where endogenous tagging is challenging.

a. Plasmid Construction:

  • Clone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus (e.g., pLEX_305-based vectors).[1] Include a selectable marker such as puromycin (B1679871) resistance.

b. Lentivirus Production:

  • Co-transfect HEK293T cells with the lentiviral expression plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[9][10]

  • Harvest the virus-containing supernatant 48-72 hours post-transfection and filter it.

c. Transduction and Selection:

  • Transduce the target cell line with the lentivirus.

  • 24 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

d. Validation of Fusion Protein Expression:

  • Confirm the expression of the full-length fusion protein by Western blot analysis using an antibody against the protein of interest or an antibody against a tag (e.g., HA) included in the vector.[1]

CRISPR/Cas9-Mediated Endogenous Tagging

This approach allows for the study of the target protein at its physiological expression level.

a. Design and Construction:

  • Design a guide RNA (gRNA) to target the genomic locus near the start or stop codon of the gene of interest.[11]

  • Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site.[11][12] The donor plasmid should also contain a selectable marker.

b. Transfection and Selection:

  • Co-transfect the target cells with the gRNA/Cas9 expression vector and the donor plasmid.[11][13]

  • Select for cells that have integrated the donor plasmid using the appropriate antibiotic.

c. Clonal Isolation and Validation:

  • Isolate single-cell clones by limiting dilution or FACS.

  • Screen for correct knock-in by PCR and confirm by Sanger sequencing.

  • Verify the expression of the tagged endogenous protein by Western blot.[8]

Protein Degradation and Analysis by Western Blot

This protocol outlines the steps to induce and quantify protein degradation.

a. Cell Seeding and Treatment:

  • Seed the cells expressing the FKBP12F36V-fusion protein in a multi-well plate.

  • Treat the cells with a range of concentrations of this compound or dTAG-13 (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-treated control. For time-course experiments, treat cells with a fixed concentration of the dTAG molecule and harvest at different time points.[6][7]

b. Cell Lysis:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

d. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against the target protein.

  • Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.[14]

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the loading control.

  • Calculate the percentage of remaining protein relative to the DMSO control.

  • For dose-response experiments, plot the percentage of remaining protein against the log of the dTAG concentration to determine the DC50.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with dTAG Treat with this compound/13 (Dose-response or Time-course) Seed Cells->Treat with dTAG Lyse Cells Lyse Cells Treat with dTAG->Lyse Cells Quantify Protein BCA Assay Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Analyze Data Densitometry and DC50/Dmax Calculation Western Blot->Analyze Data End End Analyze Data->End

Figure 3. Workflow for protein degradation analysis.

Conclusion

Both this compound and dTAG-13 are highly effective and selective degraders for FKBP12F36V-tagged proteins. While dTAG-13 has been more extensively characterized in the literature for a broader range of targets and has proven in vivo utility, this compound has also demonstrated potent degradation activity. The choice between these two molecules may ultimately depend on the specific protein of interest, as subtle differences in their linkers could influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. For novel targets, it is recommended to empirically test both degraders to determine the optimal molecule for your experimental system. This guide provides the foundational knowledge and protocols to embark on such a comparison and effectively utilize the dTAG system for targeted protein degradation studies.

References

A Head-to-Head Comparison: dTAG-47 versus siRNA for Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise removal of a target protein is a cornerstone of functional genomics and target validation. Two powerful and widely adopted techniques for achieving this are the dTAG system, utilizing molecules like dTAG-47, and RNA interference (RNAi), mediated by small interfering RNAs (siRNAs). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

At a Glance: Key Differences

FeatureThis compoundsiRNA
Mechanism Proteasome-mediated protein degradationPost-transcriptional gene silencing (mRNA cleavage)
Target Protein (requires fusion with FKBP12F36V tag)mRNA
Speed of Action Rapid (minutes to hours)Slower onset (typically 24-72 hours)
Reversibility Readily reversible upon compound removalProlonged effect, less easily reversible
Specificity High, dependent on ligand-tag interactionProne to sequence-dependent off-target effects
System Requirements Genetic modification to introduce FKBP12F36V tagDelivery of siRNA molecules into cells

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and siRNA lies in their distinct mechanisms for reducing protein levels. This compound acts at the protein level, hijacking the cell's own protein degradation machinery, while siRNA intervenes at the mRNA level, preventing protein translation.

This compound: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, a type of PROteolysis TArgeting Chimera (PROTAC). It works by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] A key requirement of the dTAG system is that the protein of interest must be endogenously tagged with a mutant FKBP12F36V protein.[3] this compound possesses two arms: one that specifically binds to the FKBP12F36V tag and another that recruits the Cereblon (CRBN) E3 ligase.[3] This induced proximity results in the polyubiquitination of the FKBP12F36V-tagged protein, marking it for destruction by the 26S proteasome.[1]

Figure 1. this compound mediated protein degradation pathway.

siRNA: Silencing Genes at the mRNA Level

siRNA_Mechanism cluster_cytoplasm Cytoplasm siRNA ds siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC (with guide strand) RISC_loading->RISC Unwinding & Activation Target_mRNA Target mRNA RISC->Target_mRNA Binds to complementary sequence Cleaved_mRNA Cleaved mRNA Target_mRNA->Cleaved_mRNA Cleavage by Ago2 No_Protein No Protein Synthesis Cleaved_mRNA->No_Protein

Figure 2. siRNA-mediated mRNA degradation pathway.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and siRNA often hinges on the specific requirements of the experiment, such as the desired speed of action, duration of the effect, and tolerance for off-target effects.

ParameterThis compoundsiRNA
Time to Onset of Knockdown Minutes to a few hours[2][9]24 - 72 hours[10]
Duration of Knockdown Dependent on compound presence; reversible[3]Can be transient or stable depending on delivery method; generally prolonged[11]
Typical Knockdown Efficiency >90% degradation achievable[2][12]Highly variable (can be >90%), dependent on sequence, delivery, and cell type[11]
Dose Dependency Degradation is dose-dependent[13][14]Knockdown is dose-dependent[11]

Off-Target Effects: A Critical Consideration

A significant concern in any knockdown experiment is the potential for off-target effects, which can lead to misinterpretation of experimental results.

This compound: Specificity by Design

The specificity of this compound is primarily determined by the highly selective interaction between its ligand and the engineered FKBP12F36V tag.[2] This design minimizes off-target degradation of other proteins. However, potential off-target effects could arise from the Cereblon-recruiting moiety, though studies have shown high selectivity for the tagged protein.[2][12]

siRNA: The Challenge of Sequence Homology

Off-target effects are a more prominent concern with siRNA and are primarily driven by the sequence of the siRNA itself.[4][15] The "seed region" (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their degradation or translational repression.[10][15] Careful bioinformatic design and the use of multiple siRNAs targeting different regions of the same gene are crucial strategies to mitigate these effects.[16]

Experimental Protocols: A Practical Guide

Successful implementation of either this compound or siRNA requires careful planning and execution of the experimental workflow.

This compound Experimental Workflow

The primary prerequisite for using the dTAG system is the generation of a cell line or animal model where the protein of interest is endogenously tagged with the FKBP12F36V degron. This is typically achieved through CRISPR/Cas9-mediated genome editing.

dTAG_Workflow Start Start CRISPR CRISPR/Cas9 Genome Editing: Introduce FKBP12F36V tag at the genetic locus of the target protein Start->CRISPR Cell_Line Generate and Validate Tagged Cell Line/Animal Model CRISPR->Cell_Line Treatment Treat with this compound (dose and time-course optimization) Cell_Line->Treatment Analysis Analyze Protein Knockdown (e.g., Western Blot, Mass Spec) Treatment->Analysis End End Analysis->End

Figure 3. Experimental workflow for this compound.

Key Experimental Steps for this compound:

  • Generation of FKBP12F36V-tagged cells:

    • Design a CRISPR/Cas9 strategy to knock-in the FKBP12F36V tag at the N- or C-terminus of the target protein's coding sequence.

    • Transfect cells with the CRISPR components and a donor template containing the tag sequence.

    • Select and validate clonal cell lines for correct integration and expression of the fusion protein.

  • This compound Treatment:

    • Culture the validated cells to the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[3]

    • Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for various durations (e.g., 30 minutes to 24 hours) to determine the optimal conditions for target degradation.[9][13]

  • Analysis of Protein Knockdown:

    • Harvest cell lysates at the desired time points.

    • Perform Western blotting or mass spectrometry to quantify the levels of the target protein.[9]

siRNA Experimental Workflow

The success of an siRNA experiment is heavily dependent on the efficient delivery of the siRNA molecules into the cytoplasm of the target cells.

siRNA_Workflow Start Start Design Design and Synthesize siRNAs (typically 2-3 sequences per target) Start->Design Transfection Transfect Cells with siRNA (e.g., using lipid-based reagents) Design->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Analysis Analyze mRNA and Protein Knockdown (e.g., qPCR, Western Blot) Incubation->Analysis End End Analysis->End

Figure 4. Experimental workflow for siRNA.

Key Experimental Steps for siRNA:

  • siRNA Design and Preparation:

    • Design and synthesize at least two to three different siRNAs targeting distinct regions of the target mRNA to control for off-target effects.[16]

    • Include a non-targeting (scrambled) siRNA as a negative control.

    • Prepare stock solutions of siRNAs in nuclease-free water.

  • Cell Transfection:

    • Plate cells the day before transfection to achieve 50-80% confluency on the day of transfection.

    • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol (e.g., using a lipid-based transfection reagent).

    • Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).[10][11]

  • Validation of Knockdown:

    • Harvest cells and extract RNA and protein.

    • Perform quantitative real-time PCR (qPCR) to measure the reduction in target mRNA levels.[17]

    • Conduct Western blotting to confirm the decrease in target protein levels.[18][19]

Conclusion: Choosing the Right Tool for the Job

Both this compound and siRNA are powerful technologies for inducing protein knockdown, each with a unique set of advantages and limitations.

This compound is the preferred method when:

  • Rapid and reversible protein knockdown is required to study acute cellular responses.

  • High specificity is paramount, and off-target effects need to be minimized.

  • The experimental system allows for the genetic modification to introduce the FKBP12F36V tag.

siRNA is a suitable choice when:

  • A relatively straightforward and less labor-intensive method for initial target validation is needed.

  • Genetic modification of the target cells is not feasible or desirable.

  • The experimental timeline allows for a slower onset of protein knockdown.

Ultimately, the decision between this compound and siRNA will depend on the specific biological question being addressed, the available resources, and the characteristics of the target protein and experimental system. A thorough understanding of the principles and practicalities of each technique is essential for designing robust and interpretable protein knockdown experiments.

References

dTAG-47 Outperforms Traditional Inhibitors in Targeted Protein Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of targeted therapeutic intervention and research, the ability to precisely control protein levels is paramount. This guide provides a comprehensive comparison of the novel dTAG-47 technology against traditional small molecule inhibitors, specifically focusing on their mechanisms, efficacy, and experimental applications. For researchers, scientists, and professionals in drug development, this analysis highlights the significant advantages of targeted protein degradation over conventional inhibition, supported by experimental data and detailed protocols.

Executive Summary

The dTAG (degradation tag) technology represents a paradigm shift in protein knockdown strategies. Unlike traditional inhibitors that merely block a protein's function, the dTAG system, utilizing molecules like this compound, hijacks the cell's natural protein disposal machinery to eliminate the target protein entirely. This approach offers several key advantages, including improved selectivity, the ability to target previously "undruggable" proteins, and a more profound and sustained biological effect.

Mechanism of Action: Inhibition vs. Degradation

Traditional inhibitors, such as FK506 (Tacrolimus) and Rapamycin, function by binding to the active site or allosteric sites of a target protein, thereby preventing its downstream signaling.[1] For instance, FK506 binds to FKBP12, and this complex then inhibits calcineurin, a key enzyme in T-cell activation.[2] Similarly, the Rapamycin-FKBP12 complex inhibits the mTOR pathway, which is crucial for cell growth and proliferation.[2] While effective, this inhibitory action is often transient and may require high concentrations to achieve a significant biological response, potentially leading to off-target effects.

In contrast, this compound is a heterobifunctional molecule, a type of PROTAC (Proteolysis Targeting Chimera), that induces targeted protein degradation.[3][4][5][6] It works by simultaneously binding to a target protein that has been genetically tagged with a mutant FKBP12 (FKBP12F36V) and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][4][5][6][7] This proximity induces the E3 ligase to "tag" the target protein with ubiquitin, marking it for destruction by the proteasome.[7][8] This catalytic process allows a single this compound molecule to trigger the degradation of multiple target protein molecules, leading to a rapid and efficient clearance of the protein from the cell.[8]

Performance Comparison: this compound vs. Traditional Inhibitors

The superiority of this compound lies in its ability to achieve rapid, potent, and selective protein degradation. While traditional inhibitors are evaluated based on their half-maximal inhibitory concentration (IC50), degraders like this compound are assessed by their half-maximal degradation concentration (DC50) and maximum level of degradation (Dmax).

CompoundTypeTargetMechanism of ActionPotency
This compound Degrader (PROTAC)FKBP12F36V-tagged proteinsInduces proteasomal degradation via E3 ligase recruitmentSignificant degradation observed at concentrations as low as 100 nM.[9]
FK506 (Tacrolimus) InhibitorFKBP12/CalcineurinInhibits calcineurin phosphatase activityIC50 values for FKBP12/CaN complexes can range from 0.047 to 17 µM.[10]
Rapamycin (Sirolimus) InhibitorFKBP12/mTORInhibits mTOR signaling pathwayPotent mTOR inhibitor with an IC50 of approximately 0.1 nM in HEK293 cells.

Note: Direct comparison of potency between inhibitors (IC50) and degraders (DC50) should be interpreted with caution due to their different mechanisms of action. However, the data indicates that this compound achieves significant target removal at nanomolar concentrations.

Key Advantages of this compound

  • Enhanced Selectivity: this compound is highly selective for proteins tagged with the FKBP12F36V mutant, which is not endogenously expressed. This minimizes off-target effects compared to traditional inhibitors that may bind to other proteins with similar active sites.[4][7]

  • Overcoming Inhibitor Resistance: By degrading the entire target protein, this compound can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.

  • Broader Target Scope: The dTAG system can be applied to any protein that can be tagged with FKBP12F36V, including those that lack a defined binding pocket for small molecule inhibitors, thereby expanding the "druggable" proteome.[7]

  • Rapid and Sustained Action: this compound induces rapid degradation of target proteins, often within hours, and the effect can be sustained with continuous treatment.[4][11] The degradation is also reversible upon withdrawal of the compound.[4]

  • Catalytic Activity: As a PROTAC, this compound acts catalytically, meaning a small amount of the compound can lead to the degradation of a large amount of the target protein.[8]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following treatment with this compound.

  • Cell Culture and Treatment: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein or the HA-tag on the fusion protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.[11]

Luciferase-Based Protein Degradation Assay

This high-throughput method allows for the rapid assessment of protein degradation by measuring the luminescence of a luciferase-tagged target protein.

  • Cell Line Generation: Create a stable cell line co-expressing the FKBP12F36V-NanoLuciferase (Nluc) fusion protein and a Firefly Luciferase (Fluc) control.

  • Cell Plating and Treatment: Plate the cells in a multi-well plate and treat with a dose range of this compound.

  • Lysis and Luminescence Measurement: After the desired incubation period, lyse the cells using a dual-luciferase reporter assay buffer. Measure the Nluc and Fluc luminescence using a luminometer.

  • Data Analysis: Calculate the Nluc/Fluc ratio for each well. A decrease in this ratio indicates specific degradation of the Nluc-tagged target protein. This allows for the determination of DC50 and Dmax values.[7]

Visualizing the Mechanisms

To better understand the distinct modes of action, the following diagrams illustrate the signaling pathways affected by traditional inhibitors and the workflow of the dTAG system.

dTAG_Mechanism This compound Mechanism of Action cluster_system dTAG System cluster_process Cellular Process This compound This compound Ternary_Complex Ternary Complex Formation This compound->Ternary_Complex Binds POI Protein of Interest (FKBP12F36V-tagged) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Degraded_POI Degraded Protein Proteasome->Degraded_POI Results in Traditional_Inhibitors Traditional Inhibitor Signaling Pathways cluster_FK506 FK506 (Tacrolimus) Pathway cluster_Rapamycin Rapamycin Pathway FK506 FK506 FK506_FKBP12 FK506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12_1 FKBP12 FKBP12_1->FK506_FKBP12 Calcineurin Calcineurin FK506_FKBP12->Calcineurin Inhibits NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Activates Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12_2 FKBP12 FKBP12_2->Rapa_FKBP12 mTORC1 mTORC1 Rapa_FKBP12->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes

References

A Head-to-Head Comparison of CRBN and VHL-Recruiting dTAG Molecules for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The degradation tag (dTAG) system has emerged as a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This technology utilizes heterobifunctional small molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI) fused with a mutant FKBP12(F36V) tag, leading to its ubiquitination and subsequent proteasomal degradation. The two most prominent E3 ligases co-opted by the dTAG system are Cereblon (CRBN) and von Hippel-Lindau (VHL). This guide provides a detailed comparison of CRBN and VHL-recruiting dTAG molecules, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Mechanism of Action: A Tale of Two E3 Ligases

Both CRBN and VHL-recruiting dTAG molecules operate on a similar principle: inducing proximity between the FKBP12(F36V)-tagged target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The key difference lies in the E3 ligase they recruit and the specific small molecule ligand used to engage it.

CRBN-Recruiting dTAGs (e.g., dTAG-7, dTAG-13): These molecules incorporate a thalidomide-like ligand that binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.

VHL-Recruiting dTAGs (e.g., dTAGV-1): These molecules contain a ligand that binds to VHL, the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ubiquitin ligase complex.

The choice of E3 ligase can have significant implications for degradation efficiency, substrate scope, and potential off-target effects.

Signaling Pathway Diagrams

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for both CRBN and VHL-recruiting dTAG systems.

A Head-to-Head Battle of Protein Knockdown: dTAG-47 vs. Auxin-Inducible Degron System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and rapid control over protein levels, the choice of a degradation system is critical. This guide provides an objective comparison of two prominent technologies: the dTAG system, featuring the dTAG-47 degrader, and the well-established auxin-inducible degron (AID) system. We delve into their mechanisms, performance metrics backed by experimental data, and provide detailed protocols to aid in your experimental design.

The ability to acutely deplete a target protein is invaluable for elucidating its function and for validating potential drug targets. Both the dTAG and AID systems offer inducible control over protein degradation, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system. However, they differ significantly in their components, mechanism of induction, and performance characteristics.

Mechanism of Action: A Tale of Two Triggers

The fundamental difference between the dTAG and AID systems lies in how they bridge the target protein to the E3 ubiquitin ligase complex, which marks the protein for degradation.

The dTAG System: This technology utilizes a "degradation tag" (dTAG), a mutant form of the FKBP12 protein (FKBP12F36V), which is fused to the protein of interest. The system is induced by a small molecule degrader, such as this compound. This heterobifunctional molecule acts as a molecular glue, with one end binding to the FKBP12F36V tag and the other recruiting an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[1] This induced proximity leads to the ubiquitination and subsequent degradation of the fusion protein.[1][2]

The Auxin-Inducible Degron (AID) System: This system is adapted from a plant hormone signaling pathway.[3][4] It requires two key components to be introduced into non-plant cells: an auxin-responsive F-box protein, most commonly TIR1 from Oryza sativa (OsTIR1), and an auxin-inducible degron (AID) tag, which is fused to the target protein.[4][5][6] In the presence of a plant hormone like auxin (indole-3-acetic acid, IAA), TIR1 binds to the AID tag, recruiting the cellular Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex to the target protein, leading to its ubiquitination and degradation.[3][4][5][6]

Mechanism_Comparison cluster_dTAG dTAG System cluster_AID Auxin-Inducible Degron (AID) System dTAG_POI Protein of Interest-FKBP12(F36V) dTAG_E3 CRBN/VHL E3 Ligase dTAG_POI->dTAG_E3 This compound induces proximity dTAG_Proteasome Proteasome dTAG_POI->dTAG_Proteasome Degradation dTAG_47 This compound dTAG_E3->dTAG_POI Ubiquitination dTAG_Ub Ubiquitin AID_POI Protein of Interest-AID AID_Proteasome Proteasome AID_POI->AID_Proteasome Degradation Auxin Auxin AID_E3 SCF-TIR1 E3 Ligase Auxin->AID_E3 activates AID_E3->AID_POI binds AID_E3->AID_POI Ubiquitination AID_Ub Ubiquitin

Figure 1. Mechanisms of dTAG and AID systems.

Performance Metrics: A Quantitative Comparison

The ideal protein degradation system exhibits rapid and complete target depletion upon induction, minimal basal degradation in the absence of the inducer, and high specificity with no off-target effects.

FeaturedTAG System (this compound)Auxin-Inducible Degron (AID) System
Inducer Synthetic small molecule (e.g., this compound, dTAG-13)Plant hormone auxin (IAA) or synthetic analogs (e.g., 5-Ph-IAA)[4][7]
Degradation Kinetics Rapid, with significant degradation within 0.5-2 hours[2][8]Rapid, with protein half-life reduced to as little as 9-40 minutes[9]
Degradation Efficiency Potent, often achieving >90% degradation[2]High, typically resulting in >90% depletion of the target protein[3][10]
Basal Degradation Generally low, due to the specificity of the degrader for the mutant FKBP12F36V[2]Can be a significant issue ("leaky" degradation) in some contexts, though improved versions (AID2) and specific E3 ligases (AtAFB2) show reduced basal activity[3][10][11][12][13]
Reversibility Reversible upon washout of the dTAG molecule[14]Reversible upon auxin removal, though recovery time can vary depending on the target protein[3][10]
Specificity High, with minimal off-target effects reported[1][15]Auxin can have off-target effects in some mammalian cells; however, the use of synthetic auxin analogs with mutant TIR1 (AID2 system) improves specificity[7][16]
In Vivo Applicability Demonstrated efficacy in mouse models[14]Successfully used in various model organisms including yeast, C. elegans, Drosophila, zebrafish, and mice[3][17]

Experimental Workflows and Protocols

The implementation of both systems involves the generation of a stable cell line or model organism expressing the tagged protein of interest and, in the case of the AID system, the specific F-box protein.

Experimental_Workflow cluster_Setup Cell Line/Model Organism Generation cluster_Experiment Degradation Experiment Start Target Gene Selection CRISPR CRISPR/Cas9-mediated Knock-in of Tag Start->CRISPR Transgene Transgene Expression of Tagged Protein Start->Transgene AID_TIR1 Express TIR1 (for AID system) CRISPR->AID_TIR1 Required for AID Induction Add Degrader (this compound) or Auxin CRISPR->Induction Transgene->AID_TIR1 Required for AID Transgene->Induction AID_TIR1->Induction Time_course Time-course Incubation Induction->Time_course Analysis Analysis (Western Blot, etc.) Time_course->Analysis Result Protein Degradation Confirmed Analysis->Result

Figure 2. Generalized experimental workflow.
Detailed Experimental Protocol: this compound Mediated Protein Degradation

This protocol provides a general framework for inducing the degradation of a protein of interest (POI) tagged with FKBP12F36V in a mammalian cell line.

1. Cell Line Generation:

  • Using CRISPR/Cas9-mediated homology-directed repair, insert the FKBP12F36V tag in-frame with the endogenous gene encoding the POI. Alternatively, generate a cell line stably expressing the POI-FKBP12F36V fusion protein from a transgene.
  • Select and validate clonal cell lines to ensure correct integration and expression of the tagged protein.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in DMSO.
  • Plate the engineered cells at an appropriate density and allow them to adhere overnight.
  • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 100-500 nM).
  • Remove the existing medium from the cells and add the medium containing this compound. For time-course experiments, add the degrader at staggered intervals. A DMSO-only control should be run in parallel.

3. Analysis of Protein Degradation:

  • At the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after this compound addition, wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates.
  • Analyze the degradation of the POI-FKBP12F36V by Western blotting using an antibody against the POI or the FKBP12 tag. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • To quantify degradation, perform densitometry on the Western blot bands.[8]

Detailed Experimental Protocol: Auxin-Inducible Degron (AID) System

This protocol outlines the steps for auxin-induced degradation of an AID-tagged POI in a mammalian cell line co-expressing OsTIR1.

1. Cell Line Generation:

  • First, generate a stable cell line constitutively expressing the OsTIR1 F-box protein.[6]
  • In this OsTIR1-expressing cell line, endogenously tag the POI with an AID tag (e.g., mini-AID) using CRISPR/Cas9.[6]
  • Select and validate clonal cell lines for both OsTIR1 expression and correct tagging of the POI.

2. Treatment with Auxin:

  • Prepare a stock solution of auxin (e.g., indole-3-acetic acid, IAA) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
  • Plate the engineered cells and allow them to attach.
  • Add auxin to the cell culture medium at the desired final concentration (e.g., 100-500 µM). A vehicle-only control should be included.

3. Analysis of Protein Degradation:

  • Harvest cell lysates at various time points after auxin addition.
  • Perform Western blot analysis as described for the dTAG system, using an antibody specific to the POI or the AID tag to monitor the levels of the tagged protein.
  • Quantify the extent of protein depletion over time.

Choosing the Right System for Your Research

The decision between the dTAG and AID systems will depend on the specific requirements of the experiment.

Choose the dTAG system if:

  • Minimizing basal degradation is a primary concern.

  • You are working in a cellular context where auxin might have undesirable off-target effects.

  • A streamlined system with fewer genetic modifications (only the tagged protein is required) is preferred.

Choose the AID system if:

  • You are working in a model organism where the AID system is well-established and optimized.

  • You require extremely rapid degradation kinetics, as some studies have shown slightly faster depletion with the AID system.[18]

  • You are utilizing improved versions like the AID2 system, which mitigates some of the limitations of the original system, such as basal degradation and the need for high auxin concentrations.[19][20][21]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for dTAG-47

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of dTAG-47, a potent and selective degrader of FKBP12F36V fusion proteins. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.

This compound is a complex chemical compound used in targeted protein degradation research.[1][2] Like all laboratory chemicals, it must be handled and disposed of with care to prevent harm to personnel and the environment. This document outlines the necessary precautions, personal protective equipment (PPE), and waste management protocols.

Key Chemical and Safety Data for this compound

The following table summarizes essential quantitative data for this compound, crucial for safe handling and disposal.

PropertyValueSource
Molecular Weight 1076.25 g/mol
Solubility Soluble to 100 mM in DMSO[3]
Storage Temperature -20°C[3]
Intended Use For research use only. Not for human or veterinary use.[4][5]

Experimental Protocols: Step-by-Step Disposal Procedures

Follow these detailed methodologies for the safe disposal of this compound in its pure form and in solution.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Safety Goggles: To protect the eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Disposal of Unused this compound (Solid Form)

Unused or expired solid this compound should be treated as chemical waste.

  • Step 1: Container Labeling: Ensure the original container is clearly labeled as "this compound" and marked for disposal. If transferring to a new container for disposal, ensure the new container is appropriate for solid chemical waste and is clearly labeled with the chemical name and a hazardous waste sticker.

  • Step 2: Waste Segregation: Dispose of the container in a designated solid chemical waste stream. Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Step 3: Arrange for Pickup: Follow your institution's established procedures for the collection of chemical waste.

Disposal of this compound Solutions

Solutions containing this compound, such as those prepared in DMSO, must be disposed of as liquid chemical waste.

  • Step 1: Waste Collection: Collect all this compound-containing solutions in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).

  • Step 2: Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in DMSO"), and an approximate concentration.

  • Step 3: Waste Segregation: Keep the this compound waste stream separate from other liquid waste streams, particularly aqueous waste, to avoid any potential reactions and to facilitate proper disposal by your EHS office.

  • Step 4: Arrange for Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.

  • Step 1: Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.

  • Step 2: Labeling: Clearly label the bag or container as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Step 3: Disposal: Dispose of the container according to your institution's guidelines for solid chemical waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Identified ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Disposables label_solid Label Container for Solid Chemical Waste solid_waste->label_solid label_liquid Collect in Labeled Liquid Waste Container (Solvent Compatible) liquid_waste->label_liquid label_contaminated Collect in Labeled Solid Waste Container contaminated_materials->label_contaminated segregate Segregate from Incompatible Waste label_solid->segregate label_liquid->segregate label_contaminated->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS Waste Pickup store->pickup

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

Essential Safety and Operational Guide for Handling dTAG-47

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for dTAG-47, a potent, cell-permeable degrader molecule. Adherence to these guidelines is critical to ensure laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the SDS for similar PROTAC® molecules and general best practices for handling potent chemical compounds, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should provide a complete seal around the eyes.
Hand Protection Nitrile GlovesDisposable, powder-free nitrile gloves should be worn. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat must be worn and fully buttoned.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of airborne particles.

Operational Plan: Step-by-Step Experimental Protocol

The following protocol outlines the key steps for utilizing this compound to induce the degradation of a target protein fused with the FKBP12F36V tag in a cellular context.

Preparation of this compound Stock Solution

a. All handling of solid this compound must be conducted in a chemical fume hood. b. To prepare a 10 mM stock solution, dissolve 10.76 mg of this compound in 1 mL of anhydrous DMSO. c. Mix thoroughly by vortexing until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C in a tightly sealed container.

Cell Culture and Treatment

a. Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions. b. On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture media. A typical starting concentration is 100-500 nM. c. Remove the existing media from the cells and replace it with the media containing this compound. d. Incubate the cells for the desired time period to allow for protein degradation. This can range from a few hours to overnight, depending on the target protein and experimental goals.

Analysis of Protein Degradation

a. Following incubation, harvest the cells. b. Prepare cell lysates for downstream analysis. c. Analyze the level of the target protein by Western blot or other quantitative proteomics methods to confirm degradation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis start Start weigh Weigh Solid this compound (in fume hood) start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute this compound stock in media aliquot->dilute culture Culture FKBP12F36V-tagged cells culture->dilute treat Treat cells with This compound media dilute->treat incubate Incubate for defined time treat->incubate harvest Harvest cells and prepare lysate incubate->harvest analyze Analyze protein degradation (e.g., Western Blot) harvest->analyze end End analyze->end

Caption: Experimental workflow for this compound induced protein degradation.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled hazardous waste container for solids.
This compound Stock Solution (DMSO) Collect in a designated hazardous waste container for flammable organic solvents.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Cell Culture Media Containing this compound Aspirate and collect in a designated aqueous hazardous waste container. Do not pour down the drain.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Keep waste containers securely sealed when not in use.

  • Store waste in a designated, well-ventilated secondary containment area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.